BMS-986224
Description
Propriétés
IUPAC Name |
3-[5-[(5-chloropyridin-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O6/c1-4-34-12-15-19(20-16(32-2)6-5-7-17(20)33-3)22(30)21(23(31)27-15)24-29-28-18(35-24)10-14-9-8-13(25)11-26-14/h5-9,11H,4,10,12H2,1-3H3,(H2,27,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZKELPIAJYRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C(=C(C(=O)N1)C2=NN=C(O2)CC3=NC=C(C=C3)Cl)O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055200-88-7 | |
| Record name | BMS-986224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055200887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986224 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O33BF03F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Cardioprotective Mechanism of BMS-986224: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor with a crucial role in cardiovascular homeostasis. In cardiomyocytes, this compound mimics the actions of the endogenous peptide ligand, (Pyr1)apelin-13, initiating a cascade of signaling events that culminate in enhanced cardiac contractility and output. This document provides an in-depth technical overview of the mechanism of action of this compound in cardiomyocytes, detailing the molecular interactions, signaling pathways, and experimental methodologies used to elucidate its function.
Core Mechanism of Action in Cardiomyocytes
This compound exerts its effects by binding to and activating the APJ receptor on the surface of cardiomyocytes.[1][2][3][4] This activation triggers a multifaceted signaling cascade that positively modulates cardiac function. The primary mechanism involves the coupling of the APJ receptor to inhibitory G proteins (Gαi), leading to a series of downstream events that enhance cardiomyocyte contractility.[1][2]
Key Signaling Pathways
The binding of this compound to the APJ receptor initiates several key signaling pathways within the cardiomyocyte:
-
Inhibition of cAMP Production: Upon activation by this compound, the APJ receptor, through its coupling with Gαi, inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5]
-
β-Arrestin Recruitment: Similar to the endogenous ligand, this compound promotes the recruitment of β-arrestin to the activated APJ receptor.[1][3] This interaction is crucial for receptor desensitization, internalization, and the activation of G protein-independent signaling pathways.
-
ERK Phosphorylation: Activation of the APJ receptor by this compound leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[1][3] The ERK signaling pathway is a critical regulator of cell growth, proliferation, and survival in cardiomyocytes.
-
Enhanced Cardiac Contractility: The culmination of these signaling events is an increase in cardiac contractility and stroke volume, leading to improved cardiac output.[1][2][5] Notably, this positive inotropic effect is achieved without a significant increase in heart rate.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity of this compound for the Apelin Receptor (APJ)
| Parameter | Species | Value (nmol/L) | Reference |
| Kd | Human | 0.3 | [1][2][3] |
| Ki | Human | 0.074 | [6] |
| Ki | Rat | 0.049 | [6] |
Table 2: In Vitro Potency of this compound in Functional Assays
| Assay | Cell Type | Parameter | Value (nmol/L) | Reference |
| cAMP Inhibition | Human APJ overexpressing cells | EC50 | 0.02 ± 0.02 | [1][3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for characterizing this compound's action in cardiomyocytes.
Detailed Experimental Protocols
The following sections outline the methodologies for the key experiments used to characterize the mechanism of action of this compound in cardiomyocytes.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd or Ki) of this compound for the APJ receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human or rat APJ receptor (e.g., HEK293 or CHO cells).
-
Competitive Binding: A fixed concentration of a radiolabeled apelin peptide (e.g., [125I]-apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The data are fitted to a one-site competitive binding equation to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
G-Protein Activation Assays (Bioluminescence Resonance Energy Transfer - BRET)
-
Objective: To measure the activation of specific G-protein subtypes upon APJ receptor stimulation by this compound.
-
Methodology:
-
Cell Line: HEK293 cells are co-transfected with constructs for the APJ receptor, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and a Gγ subunit fused to a BRET acceptor (e.g., green fluorescent protein, GFP).
-
Stimulation: The transfected cells are treated with increasing concentrations of this compound.
-
BRET Measurement: Upon G-protein activation, the Gα-Rluc and Gγ-GFP subunits dissociate, leading to a decrease in the BRET signal. The BRET ratio (acceptor emission / donor emission) is measured using a microplate reader.
-
Data Analysis: The change in BRET ratio is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
cAMP Inhibition Assays
-
Objective: To quantify the inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels following APJ receptor activation.
-
Methodology:
-
Cell Line: Cells expressing the APJ receptor (e.g., HEK293 or iPSC-derived cardiomyocytes) are used.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the this compound concentration to determine the IC50 value.
-
β-Arrestin Recruitment Assays (BRET)
-
Objective: To measure the recruitment of β-arrestin to the APJ receptor upon stimulation with this compound.
-
Methodology:
-
Cell Line: HEK293 cells are co-transfected with a construct for the APJ receptor fused to a BRET donor (e.g., Rluc) and a construct for β-arrestin fused to a BRET acceptor (e.g., GFP).
-
Stimulation: The transfected cells are treated with increasing concentrations of this compound.
-
BRET Measurement: Recruitment of β-arrestin-GFP to the APJ-Rluc brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal. The BRET ratio is measured over time.
-
Data Analysis: The maximal BRET signal is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
ERK Phosphorylation Assays
-
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.
-
Methodology:
-
Cell Culture and Stimulation: Cardiomyocytes or APJ-expressing cell lines are serum-starved and then stimulated with this compound for various time points.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting using specific antibodies or by a quantitative method such as ELISA or AlphaScreen.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and compared between treated and untreated cells to determine the fold-increase in ERK phosphorylation.
-
Cardiomyocyte Contractility and Calcium Signaling Assays
-
Objective: To directly measure the functional effects of this compound on cardiomyocyte contraction and intracellular calcium dynamics.
-
Methodology:
-
Cardiomyocyte Isolation: Primary adult ventricular cardiomyocytes are isolated from animal models, or human iPSC-derived cardiomyocytes are used.
-
Contractility Measurement: The contractile properties of individual cardiomyocytes are assessed using video-based edge detection systems or atomic force microscopy. Parameters such as sarcomere shortening, and rates of contraction and relaxation are measured.
-
Calcium Imaging: Cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4). The cells are electrically paced, and changes in intracellular calcium concentration ([Ca2+]i) are monitored using fluorescence microscopy. The amplitude and kinetics of the calcium transients are analyzed.
-
Experimental Conditions: Cardiomyocytes are superfused with a physiological buffer containing varying concentrations of this compound to determine its direct effects on contractility and calcium handling.
-
Conclusion
This compound is a promising therapeutic agent for heart failure that acts as a potent agonist of the apelin receptor in cardiomyocytes. Its mechanism of action is well-characterized, involving the activation of Gαi- and β-arrestin-mediated signaling pathways that lead to a beneficial increase in cardiac contractility. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel cardiovascular drugs.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity of BMS-986224 to the Apelin Receptor
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of BMS-986224, a potent and selective small-molecule agonist for the apelin receptor (APJ). The document details the quantitative binding affinity, the experimental protocols used for its determination, and the associated signaling pathways.
Core Data Presentation: Binding Affinity and Potency
This compound has been identified as a high-affinity, orally bioavailable, non-peptide agonist of the apelin receptor.[1] Its binding and functional characteristics have been compared to the endogenous peptide ligand, (Pyr1) apelin-13. The following table summarizes the key quantitative data regarding the binding affinity and functional potency of this compound.
| Parameter | Value | Species/Cell Line | Description | Reference |
| Kd | 0.3 nM | Human | Dissociation constant, a measure of binding affinity. | [1][2][3][4] |
| Ki | Similar across species | Human, Rat | Inhibition constant, indicating the concentration of this compound required to displace 50% of the radiolabeled ligand. The similarity across species suggests a conserved binding site. | [1] |
| EC50 (cAMP) | 0.02 nM | Human APJ expressing cells | Half maximal effective concentration for the inhibition of forskolin-mediated cAMP production, indicating functional potency in the G-protein signaling pathway. | [2][3] |
Signaling Pathways and Mechanism of Action
This compound is a fully competitive orthosteric ligand that displaces the endogenous peptide (Pyr1) apelin-13 from the human APJ receptor.[1] Upon binding, it activates downstream signaling pathways without significant bias compared to (Pyr1) apelin-13.[1][4] The apelin receptor, a G protein-coupled receptor (GPCR), primarily signals through two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.[5]
Activation of the G-protein pathway (primarily via Gαi) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway also activates the PI3K/Akt cascade, which in turn phosphorylates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a key molecule in vasodilation.[7]
Simultaneously, this compound stimulates β-arrestin recruitment, which is involved in receptor internalization and can also initiate distinct signaling cascades, including the activation of the ERK (extracellular signal-regulated kinase) pathway.[4][5]
Experimental Protocols
The determination of this compound's binding affinity was primarily conducted using radioligand binding assays.[4]
Objective: To determine the binding affinity (Ki) of the unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the apelin receptor.
Materials:
-
Receptor Source: Cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor.[1]
-
Radioligand: [125I]-(Pyr1)apelin-13.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail.
-
Filtration Apparatus: Brandel cell harvester or equivalent.
-
Filters: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Procedure:
-
Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand, [125I]-(Pyr1)apelin-13, and a range of concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a potent, high-affinity agonist of the apelin receptor, demonstrating binding affinity in the low nanomolar range.[1][4] Its ability to act as a competitive orthosteric ligand and activate downstream signaling pathways in a manner similar to the endogenous ligand, apelin-13, underscores its potential as a therapeutic agent for conditions such as heart failure.[1][8] The detailed experimental protocols and pathway analyses provide a robust framework for further research and development in this area.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 6. jicrcr.com [jicrcr.com]
- 7. cusabio.com [cusabio.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of BMS-986224
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986224 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor that has emerged as a promising therapeutic target for heart failure. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound. Detailed synthetic protocols for both first and second-generation routes are presented, alongside a compilation of its in vitro and in vivo pharmacological data. Furthermore, the signaling pathways activated by this compound are described and visualized.
Chemical Structure
This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-[5-[(5-chloro-2-pyridinyl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one.[1] Its chemical and physical properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-[5-[(5-chloro-2-pyridinyl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one[1] |
| CAS Number | 2055200-88-7[1] |
| Molecular Formula | C24H23ClN4O6[1] |
| Molecular Weight | 498.92 g/mol [1] |
| SMILES | CCOCC1=C(C(=C(C(=O)N1)C2=NN=C(O2)CC3=NC=C(C=C3)Cl)O)C4=C(C=CC=C4OC)OC[1] |
| InChI Key | AGZKELPIAJYRDT-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound has been described in detail, with a notable evolution from a first-generation to a more efficient second-generation process. The key challenge in the synthesis is the construction of the sterically hindered tetra-ortho-substituted biaryl pyridone core.
First-Generation Synthesis
The initial synthetic route was characterized by a linear approach to assemble the biaryl pyridone, which limited the overall efficiency. A key step in this process was an enamine cyclization to form the pyridone core.
Second-Generation Synthesis
The second-generation synthesis offers significant improvements by employing a convergent strategy. This revised approach minimizes the use of low-temperature lithiation chemistry and replaces a costly palladium coupling with a more scalable nucleophilic arylation. A crucial improvement was the implementation of a novel Negishi coupling method to overcome the limitations of the Suzuki-Miyaura coupling for creating the tetra-ortho-substituted biaryl pyridone. This improved route is more efficient and better suited for larger-scale production.
Detailed Experimental Protocols
While the full step-by-step experimental protocols are detailed in the primary literature, a general overview of the key transformations is provided below. For specific reagent quantities, reaction conditions, and purification methods, consulting the original publication is recommended.
Key Synthetic Steps (Second-Generation Route):
-
Preparation of the Pyridone Core: This typically involves the condensation of a β-ketoester with an amine to form an enamine, followed by cyclization.
-
Formation of the Biaryl Linkage: A Negishi cross-coupling reaction is employed to connect the pyridone core with the 2,6-dimethoxyphenyl moiety.
-
Introduction of the Oxadiazole Moiety: This is achieved through the reaction of a carboxylic acid or its derivative with a hydrazine to form a hydrazide, which is then cyclized to the 1,3,4-oxadiazole ring.
-
Attachment of the Chloropyridinylmethyl Group: The final fragment is introduced by alkylating the oxadiazole.
Pharmacology and Mechanism of Action
This compound is a potent and selective agonist for the apelin receptor (APJ).[2][3] It was developed as a potential treatment for heart failure due to its ability to mimic the beneficial cardiovascular effects of the endogenous peptide ligand, apelin.[2][3]
In Vitro Pharmacology
This compound demonstrates high affinity and potency at the human APJ receptor. It closely mimics the signaling profile of the endogenous peptide (Pyr1) apelin-13.[2][3]
| Parameter | Value | Species/Cell Line |
| Kd | 0.3 nM[1][3] | Human APJ Receptor |
| EC50 (cAMP Inhibition) | 0.02 nM[1][4] | Human APJ in HEK293 ZF cells[4] |
| β-arrestin Recruitment | Fully stimulates[1][4] | CHO-K1 or HEK293 ZF cells[4] |
| ERK Phosphorylation | Fully stimulates[1][4] | HEK293 ZF cells[4] |
| APJ Internalization | Fully stimulates[1] | HEK293 ZF cells |
In Vivo Pharmacology
In preclinical models of heart failure, this compound has been shown to improve cardiovascular function.
| Study Model | Dosing | Key Findings |
| Renal Hypertensive Rat (RHR) Model | 0.192 mg/kg or 3 mg/kg (SC infusion, daily)[1][4] | Increased stroke volume and cardiac output to levels seen in healthy animals.[1][4] |
| Renal Hypertensive Rat (RHR) Model | 0.192 mg/kg or 3 mg/kg (SC infusion, daily)[1] | Did not prevent cardiac hypertrophy and fibrosis, differentiating its effects from enalapril.[1] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in various preclinical species, demonstrating that this compound is orally bioavailable. In a study with male Sprague-Dawley rats, subcutaneous infusion resulted in steady-state plasma concentrations of 102 nM and 2686 nM at low and high doses, respectively.[1]
Signaling Pathways
As an agonist of the APJ receptor, this compound activates downstream signaling cascades that are crucial for its physiological effects. The APJ receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Activation of the APJ receptor by this compound also leads to the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinase (ERK).[1][4]
The binding of this compound to the APJ receptor initiates a conformational change that allows for the coupling and activation of intracellular G proteins. This leads to the inhibition of adenylyl cyclase activity and a reduction in cAMP levels. Simultaneously, the activated receptor is phosphorylated, which promotes the recruitment of β-arrestin. β-arrestin can then act as a scaffold for other signaling proteins, including those in the ERK pathway, and also mediates receptor desensitization and internalization.
Clinical Development
This compound has undergone Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and in patients with chronic heart failure with reduced ejection fraction.[5][6] However, the development of this compound was discontinued at Phase 1.[7][8]
Conclusion
This compound is a well-characterized, potent, and selective small-molecule agonist of the apelin receptor. Its synthesis has been optimized to a scalable, second-generation process. The pharmacological profile of this compound, particularly its ability to improve cardiac function in preclinical models, highlighted its potential as a therapeutic agent for heart failure. Although its clinical development was halted, the extensive research on this compound provides a valuable foundation for the continued exploration of APJ receptor agonists in cardiovascular diseases. The detailed understanding of its chemical properties, synthesis, and mechanism of action can inform the design and development of future drug candidates targeting this important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
In Vitro Characterization of BMS-986224: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1][2][3] It has been developed as a potential therapeutic agent for heart failure.[1][2] This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding affinity, functional potency, and signaling profile in comparison to the endogenous ligand, (Pyr1) apelin-13.[4][5]
Core Data Summary
The in vitro activity of this compound has been quantified through a series of binding and functional assays. The data highlights its high affinity and potent agonistic activity at the APJ receptor across multiple species.
Table 1: Receptor Binding Affinity
| Compound | Species | Receptor | Assay Type | Ki (nM) | Kd (nM) |
| This compound | Human | APJ | Radioligand Displacement | 0.074[6] | 0.3[1][4][5][7][8] |
| This compound | Rat | APJ | Radioligand Displacement | 0.049[6] | - |
| This compound | Monkey | APJ | Radioligand Displacement | Similar to human/rat[4] | - |
| This compound | Dog | APJ | Radioligand Displacement | Similar to human/rat[4] | - |
| (Pyr1) apelin-13 | Human | APJ | Radioligand Displacement | 0.169[6] | - |
| (Pyr1) apelin-13 | Rat | APJ | Radioligand Displacement | 0.064[6] | - |
Table 2: Functional Potency
| Compound | Assay Type | Cell Line | Species | EC50 (nM) |
| This compound | cAMP Inhibition | HEK293 | Human | 0.02[1][9] |
| This compound | β-arrestin Recruitment | CHO-K1 / HEK293 | - | Fully stimulates (0-100 nM)[1][9] |
| This compound | ERK Phosphorylation | CHO-K1 / HEK293 | - | Fully stimulates (0-100 nM)[1][9] |
| This compound | APJ Internalization | CHO-K1 / HEK293 | - | Fully stimulates (0-100 nM)[1][9] |
Signaling Pathways and Mechanism of Action
This compound mimics the action of the endogenous apelin peptides by binding to and activating the APJ receptor. This activation triggers multiple downstream signaling pathways.[10] The primary mechanism involves the activation of Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Additionally, APJ receptor activation by this compound stimulates the recruitment of β-arrestin, leading to receptor internalization and activation of other signaling cascades, including the ERK/MAPK pathway.[1][5][7]
Caption: APJ Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below, based on published information.[4][5][7][8]
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the APJ receptor.
-
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand ([3H] apelin-13) for binding to the APJ receptor expressed in cell membranes.
-
Methodology:
-
Cell membranes from HEK293 cells stably expressing the human, monkey, dog, or rat APJ receptor are prepared.
-
Membranes are incubated with a fixed concentration of [3H] apelin-13.
-
Increasing concentrations of unlabeled this compound or (Pyr1) apelin-13 (as a positive control) are added to the incubation mixture.
-
Following incubation to allow binding to reach equilibrium, the membranes are washed to separate bound from unbound radioligand.
-
The amount of bound radioactivity is quantified using scintillation counting.
-
The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
-
Objective: To measure the functional potency (EC50) of this compound in inhibiting cAMP production.
-
Principle: Activation of the Gαi-coupled APJ receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Methodology:
-
HEK293 cells stably expressing the APJ receptor are seeded in appropriate assay plates.
-
Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Increasing concentrations of this compound are added to the cells.
-
After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
The concentration-response curve is plotted to determine the EC50 value for cAMP inhibition.
-
β-Arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the APJ receptor.
-
Principle: GPCR activation often leads to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization, internalization, and G-protein-independent signaling. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET).
-
Methodology:
-
A stable cell line (e.g., CHO-K1 or HEK293) is created to co-express the APJ receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Cells are incubated with the BRET substrate (e.g., coelenterazine).
-
Increasing concentrations of this compound are added to the cells.
-
Upon agonist-induced proximity of the receptor and β-arrestin, BRET occurs. The light emitted by the acceptor is measured and compared to the light emitted by the donor.
-
The BRET ratio is plotted against the compound concentration to generate a dose-response curve.
-
Caption: General Workflow for In Vitro Characterization Assays.
Selectivity Profile
GPCR competitive radioligand binding selectivity assays were conducted to evaluate the potential for off-target interactions of this compound.[4] These studies confirmed that this compound is a highly selective agonist for the APJ receptor.[4][5]
Conclusion
The in vitro characterization of this compound demonstrates that it is a high-affinity, potent, and selective agonist of the APJ receptor.[4][5] Its pharmacological profile closely mimics that of the endogenous peptide (Pyr1) apelin-13, effectively activating downstream signaling pathways such as Gαi-mediated cAMP inhibition and β-arrestin recruitment.[1][4] These findings establish the foundational mechanism of action for this compound and support its development as a therapeutic candidate for conditions such as heart failure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. jicrcr.com [jicrcr.com]
BMS-986224: A Selective Apelin Receptor (APJ) Agonist for Cardiovascular Applications
A Technical Guide for Researchers and Drug Development Professionals
Introduction: BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It was developed as a potential therapeutic agent for heart failure.[1] The endogenous ligand for APJ is apelin, a peptide with beneficial cardiovascular effects, including increased cardiac contractility and vasodilation.[3][4] However, the therapeutic utility of native apelin is limited by its short half-life.[3][5] this compound was designed to mimic the pharmacological actions of apelin with an improved pharmacokinetic profile suitable for chronic oral administration.[3][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and associated signaling pathways. Although investigated in Phase 1 clinical trials, its development was discontinued.[7][8]
Mechanism of Action and In Vitro Pharmacology
This compound acts as a high-affinity agonist at the APJ receptor, demonstrating a binding and signaling profile remarkably similar to the most active endogenous apelin fragment, (Pyr1) apelin-13.[3][5] Preclinical studies have shown that this compound is highly selective for the APJ receptor with no significant off-target activity at other cardiovascular GPCRs.[3]
Binding Affinity
This compound exhibits potent binding to the APJ receptor across multiple species. Radioligand binding assays have demonstrated its high affinity, comparable to that of the endogenous ligand.[3][6]
Table 1: Comparative Binding Affinity (Ki) of this compound and (Pyr1) apelin-13 for the APJ Receptor
| Species | This compound Ki (nmol/L) | (Pyr1) apelin-13 Ki (nmol/L) |
| Human | 0.074[9] | 0.169[9] |
| Rat | 0.049[9] | 0.064[9] |
| Monkey | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3] |
Functional Activity
This compound effectively mimics the intracellular signaling cascades initiated by (Pyr1) apelin-13 upon APJ receptor activation. This includes G protein-dependent pathways and β-arrestin recruitment.[3][6] Studies in HEK293 cells and human induced pluripotent stem cell-derived cardiomyocytes have confirmed that this compound does not exhibit significant signaling bias compared to (Pyr1) apelin-13.[3][5]
Table 2: In Vitro Functional Potency (EC50) of this compound at the Human APJ Receptor
| Assay | This compound EC50 (nmol/L) | (Pyr1) apelin-13 EC50 (nmol/L) | Cell Line |
| cAMP Inhibition | 0.02[6] | 0.05[6] | HEK293 ZF |
| β-Arrestin Recruitment | See Figure 2 | See Figure 2 | CHO-K1 |
| ERK Phosphorylation | See Figure 2 | See Figure 2 | HEK293 ZF |
| Receptor Internalization | See Figure 2 | See Figure 2 | HEK293 ZF |
| Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3][6] |
Signaling Pathways
Activation of the APJ receptor by this compound triggers multiple downstream signaling pathways that are crucial for its cardiovascular effects. These pathways are primarily mediated through the coupling of the receptor to inhibitory G proteins (Gαi).[10][11]
In Vivo Preclinical Studies
The efficacy of this compound has been evaluated in rodent models, where it demonstrated beneficial cardiovascular effects consistent with APJ receptor agonism.
Acute Hemodynamic Effects in Anesthetized Rats
In anesthetized, instrumented rats, short-term infusion of this compound resulted in a dose-dependent increase in cardiac output and stroke volume, with minimal impact on heart rate and mean arterial pressure.[3][5] These effects were comparable to those observed with (Pyr1) apelin-13 and distinct from the β-adrenergic agonist dobutamine, which typically increases heart rate.[3]
Table 3: Acute Hemodynamic Effects of this compound Infusion in Anesthetized Rats
| Parameter | Change with this compound | Change with (Pyr1) apelin-13 | Change with Dobutamine |
| Cardiac Output | Increased (10-15%)[3] | Increased (similar to this compound)[3] | Increased |
| Stroke Volume | Increased[5] | Increased | Increased |
| Heart Rate | No significant change[3] | No significant change[3] | Increased |
| Mean Arterial Pressure | Minimal change[3] | Minimal change | Variable |
| Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3][5] |
Chronic Efficacy in a Rat Model of Heart Failure
In the renal hypertensive rat (RHR) model, which mimics certain aspects of heart failure with cardiac hypertrophy and reduced cardiac output, chronic oral administration of this compound led to sustained improvements in cardiac function.[3]
Table 4: Effects of Chronic Oral this compound Administration in the RHR Model
| Parameter | Effect of this compound |
| Stroke Volume | Increased to levels of healthy animals[3] |
| Cardiac Output | Increased to levels of healthy animals[3] |
| Cardiac Hypertrophy | No prevention[3] |
| Cardiac Fibrosis | No prevention[3] |
| Source: Gargalovic P, et al. Circ Heart Fail. 2021.[3] |
Notably, the effects of this compound on cardiac function were independent of blood pressure reduction and did not prevent adverse cardiac remodeling (hypertrophy and fibrosis), distinguishing its mechanism from that of renin-angiotensin system inhibitors like enalapril.[3][6]
Experimental Protocols
The following are summaries of key experimental methodologies used in the preclinical characterization of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the APJ receptor.
-
Method:
-
Cell membranes were prepared from HEK293 cells stably expressing human, monkey, dog, or rat APJ receptors.
-
Membranes were incubated with a fixed concentration of [3H]apelin-13 and increasing concentrations of unlabeled this compound or (Pyr1) apelin-13.
-
The reaction was incubated to allow for competitive binding.
-
Bound and free radioligand were separated by filtration.
-
Radioactivity of the filters was measured by liquid scintillation counting.
-
Ki values were calculated using the Cheng-Prusoff equation.[3]
-
cAMP Inhibition Assay
-
Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
-
Method:
-
HEK293 cells expressing the APJ receptor were pre-treated with forskolin to stimulate cAMP production.
-
Cells were then treated with varying concentrations of this compound or (Pyr1) apelin-13.
-
Intracellular cAMP levels were measured using a suitable detection kit (e.g., HTRF-based).
-
EC50 values were determined from the concentration-response curves.[3][12]
-
β-Arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to promote the recruitment of β-arrestin to the APJ receptor.
-
Method:
-
A cell-based assay, such as the PathHunter assay (DiscoveRx), was used. This typically involves CHO-K1 cells co-expressing the APJ receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementary enzyme fragment.
-
Upon agonist stimulation, the interaction of β-arrestin with the receptor brings the enzyme fragments together, forming an active enzyme.
-
The enzyme activity, which is proportional to β-arrestin recruitment, was measured using a chemiluminescent substrate.
-
EC50 values were derived from the dose-response data.[3][13]
-
ERK Phosphorylation Assay
-
Objective: To quantify the activation of the MAPK/ERK signaling pathway by this compound.
-
Method:
-
HEK293 cells expressing the APJ receptor were serum-starved and then stimulated with different concentrations of this compound or (Pyr1) apelin-13 for a defined period.
-
Cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were determined by an immunoassay (e.g., ELISA or Western blot).
-
The ratio of pERK to total ERK was calculated to determine the extent of pathway activation.
-
EC50 values were obtained from the concentration-response curves.[3]
-
Clinical Development
This compound entered a Phase 1 clinical trial (NCT03281122) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart failure with reduced ejection fraction.[14][15] This study was a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial.[14] However, the trial was terminated, and the clinical development of this compound was discontinued.[7]
Conclusion
This compound is a well-characterized, potent, and selective small-molecule agonist of the APJ receptor. Preclinical studies have demonstrated its ability to replicate the beneficial cardiovascular effects of the endogenous apelin peptide with the advantage of oral bioavailability.[3][6] It enhances cardiac function by increasing cardiac output and stroke volume without significantly affecting heart rate.[3][5] The comprehensive in vitro and in vivo data available for this compound provide a valuable foundation for understanding the therapeutic potential and mechanism of action of APJ receptor agonists in the context of cardiovascular disease, particularly heart failure. Despite the discontinuation of its clinical development, the information gathered on this compound remains a significant resource for researchers in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jicrcr.com [jicrcr.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. | BioWorld [bioworld.com]
The Journey of BMS-986224: A Novel APJ Agonist for Heart Failure
A Technical Whitepaper on the Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. The apelin receptor (APJ), a G-protein coupled receptor, has emerged as a promising target due to its role in promoting positive inotropic effects and vasodilation. This whitepaper provides an in-depth technical guide on the discovery and preclinical development of BMS-986224, a potent, selective, and orally bioavailable small-molecule agonist of the APJ receptor. We will delve into the compound's pharmacological profile, detailing the experimental methodologies employed in its in vitro and in vivo characterization. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of APJ agonism in heart failure.
Introduction: The Rationale for Targeting the Apelin System in Heart Failure
The apelinergic system, comprising the APJ receptor and its endogenous peptide ligand apelin, is a critical regulator of cardiovascular homeostasis.[1] Activation of this system elicits a cascade of beneficial effects, including enhanced cardiac contractility, vasodilation, and diuresis.[1] In heart failure, where cardiac output is compromised, augmenting the function of the apelin system presents a compelling therapeutic strategy. However, the therapeutic utility of native apelin is limited by its short half-life.[2] This necessitated the development of a stable, orally active small-molecule agonist that could mimic the beneficial effects of apelin, leading to the discovery of this compound.[3][4]
In Vitro Pharmacological Profile of this compound
This compound was identified through extensive optimization of a high-throughput screening lead from over 2 million compounds.[3] Its in vitro pharmacology was extensively characterized to ascertain its potency, selectivity, and signaling profile in comparison to the endogenous ligand, (Pyr1)apelin-13.[3]
Receptor Binding and Selectivity
This compound demonstrated high affinity and selectivity for the APJ receptor.[3] Radioligand binding assays confirmed its potent interaction with the receptor, exhibiting a similar binding profile to (Pyr1)apelin-13.[3][5]
Table 1: In Vitro Receptor Binding Affinity of this compound [3][5]
| Compound | Target | Kd (nM) |
| This compound | APJ Receptor | 0.3 |
Downstream Signaling Pathways
The functional activity of this compound was assessed through a series of in vitro signaling assays. These experiments confirmed that this compound is a full agonist of the APJ receptor, recapitulating the signaling cascade initiated by (Pyr1)apelin-13.[3]
Table 2: In Vitro Functional Activity of this compound [3][4][5]
| Assay | Cell Line | Parameter | This compound EC50 (nM) | (Pyr1)apelin-13 EC50 (nM) |
| cAMP Inhibition | HEK293 ZF | EC50 | 0.02 | 0.05 |
| β-arrestin Recruitment | CHO-K1 | EC50 | - | - |
| ERK Phosphorylation | HEK293 ZF | EC50 | - | - |
| APJ Internalization | HEK293 ZF | EC50 | - | - |
Note: Specific EC50 values for β-arrestin recruitment, ERK phosphorylation, and APJ internalization were not consistently reported in the reviewed literature.
This compound was shown to fully inhibit forskolin-mediated cAMP production, stimulate β-arrestin recruitment, promote ERK phosphorylation, and induce APJ receptor internalization in a concentration-dependent manner.[4][5] G-protein signaling assays in both human embryonic kidney 293 (HEK293) cells and human induced pluripotent stem cell-derived cardiomyocytes confirmed a lack of signaling bias relative to (Pyr1)apelin-13.[2][3]
In Vivo Preclinical Efficacy
The in vivo efficacy of this compound was evaluated in rodent models to assess its acute hemodynamic effects and its chronic impact on cardiac function in a disease model of heart failure.
Acute Hemodynamic Effects in Anesthetized Rats
Short-term infusion of this compound in anesthetized, instrumented rats resulted in a significant increase in cardiac output (10-15%) without affecting heart rate.[2][3] This hemodynamic profile was similar to that observed with (Pyr1)apelin-13 and distinct from the effects of dobutamine, a traditional inotrope.[2][3]
Chronic Efficacy in a Renal Hypertensive Rat (RHR) Model
To evaluate its potential for chronic heart failure treatment, this compound was administered to renal hypertensive rats (RHR), a model that exhibits cardiac hypertrophy and decreased cardiac output.[3] Both subcutaneous and oral administration of this compound increased stroke volume and cardiac output to levels comparable to those in healthy animals.[2][3] Notably, these improvements in cardiac function were achieved without preventing cardiac hypertrophy and fibrosis, differentiating its mechanism from that of the ACE inhibitor enalapril.[2][3]
Table 3: In Vivo Effects of this compound in the Renal Hypertensive Rat (RHR) Model [5]
| Administration | Dose | Effect on Stroke Volume | Effect on Cardiac Output |
| Subcutaneous Infusion (10 days) | 0.192 mg/kg/day | Increased | Increased |
| Subcutaneous Infusion (10 days) | 3 mg/kg/day | No significant effect | No significant effect |
| Oral (BID) | 0.1 mg/kg | - | - |
| Oral (BID) | 1 mg/kg | - | - |
Note: The higher subcutaneous dose did not show the same efficacy, a phenomenon that was confirmed in a repeat study. Specific quantitative data for the oral administration was not detailed in the provided search results.
Clinical Development and Current Status
Based on its promising preclinical profile, this compound advanced into clinical development. A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was initiated to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart failure with reduced ejection fraction (NCT03281122).[6][7][8] However, the trial was terminated due to a change in the sponsor's business objectives.[9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical characterization of this compound.
In Vitro Assays
-
Radioligand Binding Assay: The affinity of this compound for the APJ receptor was determined using a competitive radioligand binding assay with [3H]Apelin-13 in membranes prepared from cells stably expressing the human APJ receptor.[10]
-
cAMP Inhibition Assay: The ability of this compound to inhibit adenylyl cyclase activity was measured in HEK293 ZF cells.[3] Cells were stimulated with forskolin to induce cAMP production, and the inhibitory effect of increasing concentrations of this compound was quantified.[4]
-
β-arrestin Recruitment Assay: β-arrestin recruitment to the APJ receptor was assessed in Chinese hamster ovary (CHO)-K1 cells using a commercially available assay.[3]
-
ERK Phosphorylation Assay: The phosphorylation of extracellular signal-regulated kinase (ERK) was measured in HEK293 ZF cells following stimulation with this compound.[3]
-
APJ Internalization Assay: The internalization of the APJ receptor upon agonist binding was quantified in HEK293 ZF cells.[3]
In Vivo Models
-
Anesthetized Instrumented Rat Model: This model was used to evaluate the acute effects of this compound on cardiovascular hemodynamics.[3]
-
Renal Hypertensive Rat (RHR) Model: This model of cardiac hypertrophy and decreased cardiac output was used to assess the chronic effects of this compound on cardiac function.[3]
Visualizations
Signaling Pathway of this compound at the APJ Receptor
Caption: Signaling cascade initiated by this compound binding to the APJ receptor.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro pharmacological profiling of this compound.
Conclusion
This compound is a novel, potent, and orally bioavailable small-molecule agonist of the APJ receptor that closely mimics the in vitro and in vivo pharmacological properties of the endogenous ligand, (Pyr1)apelin-13. Preclinical studies demonstrated its ability to enhance cardiac function in a disease model of heart failure through a distinct mechanism from existing therapies. While its clinical development was halted for non-clinical reasons, the journey of this compound provides a valuable case study and a strong rationale for the continued exploration of APJ agonism as a therapeutic strategy for heart failure. The detailed experimental data and methodologies presented in this whitepaper serve as a foundation for future research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Table 2, ERK assay protocol for the HEK-293 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986224: A Deep Dive into its Apelin Receptor Agonist Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor.[1][2] It has been investigated as a potential therapeutic agent for heart failure.[1][2] This technical guide provides an in-depth analysis of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. This compound exhibits a signaling profile remarkably similar to the endogenous peptide ligand, (Pyr1) apelin-13.[1][3][4]
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative metrics that define the potency and efficacy of this compound in activating the apelin receptor and its downstream signaling pathways.
| Parameter | Species | Cell Line | Value | Reference |
| Binding Affinity (Kd) | Human | - | 0.3 nM | [1][3] |
| Binding Affinity (Ki) | Human | - | 74 pM | [5] |
| Binding Affinity (Ki) | Rat | - | 49 pM | [5] |
| cAMP Inhibition (EC50) | Human | HEK293 ZF | 0.02 nM | [1][6][7] |
Core Signaling Pathway of this compound
This compound initiates its biological effects by binding to and activating the apelin receptor (APJ). This activation triggers a cascade of intracellular signaling events that are characteristic of G-protein coupled receptor activation. The primary signaling axis involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6][7]
Simultaneously, APJ activation by this compound stimulates the recruitment of β-arrestin, a key protein involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[1][6][7] Furthermore, the pathway involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical node in cell proliferation, differentiation, and survival.[1][6][7] The culmination of these events includes the internalization of the apelin receptor.[1][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the signaling pathway of this compound.
Radioligand Binding Assay
This assay is performed to determine the binding affinity of this compound to the apelin receptor.
-
Objective: To quantify the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the apelin receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human or rat apelin receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-apelin-13).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP.
-
Objective: To determine the EC50 value of this compound for the inhibition of adenylyl cyclase activity.
-
Methodology:
-
Culture HEK293 ZF cells expressing the human apelin receptor.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of this compound.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Plot the concentration-response curve and calculate the EC50 value.[1][6][7]
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated apelin receptor.
-
Objective: To measure the potency and efficacy of this compound in inducing β-arrestin recruitment.
-
Methodology:
-
Use a cell line (e.g., CHO-K1) co-expressing the apelin receptor fused to a bioluminescent or fluorescent protein (e.g., Renilla luciferase) and β-arrestin fused to a complementary protein (e.g., YFP).
-
Treat the cells with increasing concentrations of this compound.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) signal, which increases as β-arrestin is recruited to the receptor.
-
Generate a concentration-response curve to determine the EC50.
-
ERK Phosphorylation Assay
This assay assesses the activation of the MAP kinase pathway downstream of apelin receptor activation.
-
Objective: To quantify the ability of this compound to induce the phosphorylation of ERK.
-
Methodology:
-
Culture HEK293 ZF cells expressing the human apelin receptor.
-
Starve the cells in serum-free media to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using an immunoassay such as Western blotting or a cell-based ELISA.
-
Normalize the p-ERK signal to the total ERK signal and plot the concentration-response to calculate the EC50.[1][6][7]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the in vitro pharmacology of a compound like this compound.
Conclusion
This compound is a well-characterized apelin receptor agonist that faithfully mimics the signaling of its endogenous counterpart, apelin-13. Its potent activity, demonstrated through a variety of in vitro assays, underscores its potential as a therapeutic agent. The detailed understanding of its signaling pathway, supported by robust quantitative data and clear experimental protocols, provides a solid foundation for further research and development in the field of cardiovascular disease. The lack of signaling bias relative to (Pyr1) apelin-13 suggests that its therapeutic effects are likely to mirror those of the natural ligand.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound | Apelin receptor | TargetMol [targetmol.com]
Pharmacological Profile of BMS-986224: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis.[1][2] The apelin/APJ system is a key regulator of cardiovascular function, and its activation has been shown to enhance cardiac contractility and promote vasodilation, making it a promising therapeutic target for conditions such as heart failure.[3] this compound was developed as a potential treatment for heart failure, mimicking the pharmacological effects of the endogenous peptide ligand, (Pyr1)apelin-13, but with an improved pharmacokinetic profile suitable for chronic oral administration.[1][4] This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound acts as a full agonist at the APJ receptor.[2] Upon binding, it triggers a cascade of downstream signaling events that are characteristic of APJ activation. The primary mechanism involves the activation of Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, this compound stimulates other signaling pathways, including the recruitment of β-arrestin, phosphorylation of extracellular signal-regulated kinase (ERK), and internalization of the APJ receptor.[5][2] Notably, this compound exhibits a signaling profile that is very similar to the endogenous ligand (Pyr1)apelin-13, with no significant signaling bias observed.[1][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological properties of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (Kd) | Human APJ | 0.3 nM | [5][2][8] |
| cAMP Inhibition (EC50) | Human APJ | 0.02 nM | [5][2][6] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Heart Failure
| Parameter | Model | Treatment | Effect | Reference(s) |
| Cardiac Output | Anesthetized Instrumented Rats | Short-term infusion | 10-15% increase | [1][7][9] |
| Stroke Volume | Renal Hypertensive Rat (RHR) | Subcutaneous and oral administration | Increased to levels of healthy animals | [2][7] |
| Cardiac Output | Renal Hypertensive Rat (RHR) | Subcutaneous and oral administration | Increased to levels of healthy animals | [2][7] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
[3H] Apelin-13 Radioligand Binding Assay
This assay is performed to determine the binding affinity (Kd) of this compound to the APJ receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human APJ receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H] Apelin-13 and increasing concentrations of unlabeled this compound in a 96-well plate.
-
The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay (HTRF)
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, providing a measure of its functional potency (EC50).
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human APJ receptor.
-
Assay Principle: The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP tracer for a europium cryptate-labeled anti-cAMP antibody.
-
Procedure:
-
Cells are plated in a 384-well plate and stimulated with a fixed concentration of forskolin (to induce cAMP production) in the presence of increasing concentrations of this compound.
-
The plate is incubated at room temperature for 30 minutes.
-
Lysis buffer containing the HTRF reagents (anti-cAMP-cryptate and cAMP-d2) is added to each well.
-
The plate is incubated for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated, and the data are plotted against the concentration of this compound to determine the EC50 value.
Bioluminescence Resonance Energy Transfer (BRET)-Based G-Protein Activation Assay
This assay is used to confirm that this compound activates the APJ receptor through the Gi signaling pathway.
-
Principle: BRET measures the interaction between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity. In this assay, Gαi is tagged with Rluc and Gγ is tagged with YFP. Agonist-induced conformational changes in the G protein heterotrimer lead to a change in the BRET signal.
-
Procedure:
-
HEK293 cells are co-transfected with plasmids encoding the APJ receptor, Gαi-Rluc, and YFP-Gγ.
-
Transfected cells are plated in a 96-well plate.
-
The BRET substrate (e.g., coelenterazine h) is added to each well.
-
The basal BRET signal is measured.
-
This compound is added at various concentrations, and the BRET signal is measured again.
-
-
Data Analysis: The change in the BRET ratio upon addition of this compound is calculated to determine the concentration-dependent activation of the Gi protein.
β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.
-
Principle: The Tango assay is a reporter gene assay. The APJ receptor is fused to a transcription factor, and β-arrestin is fused to a protease. Upon agonist-induced recruitment of β-arrestin to the receptor, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
HTLA cells, which stably express the tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion, are transfected with the APJ-Tango construct.
-
Transfected cells are plated in a 384-well plate.
-
Cells are stimulated with increasing concentrations of this compound and incubated overnight.
-
A luciferase substrate is added to the wells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is plotted against the concentration of this compound to determine the EC50 for β-arrestin recruitment.
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of ERK, a downstream signaling molecule.
-
Cell Line: CHO-K1 or HEK293 cells expressing the APJ receptor.
-
Procedure:
-
Cells are serum-starved to reduce basal ERK phosphorylation.
-
Cells are treated with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
-
Data Analysis: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the fold-increase in ERK phosphorylation.
APJ Receptor Internalization Assay
This assay measures the agonist-induced internalization of the APJ receptor from the cell surface.
-
Principle: The assay often uses a cell line expressing an N-terminally tagged APJ receptor (e.g., with a FLAG or HA epitope). The amount of receptor on the cell surface can be quantified using an antibody against the tag in non-permeabilized cells.
-
Procedure:
-
Cells expressing the tagged APJ receptor are plated in a 96-well plate.
-
Cells are treated with increasing concentrations of this compound for a defined time period (e.g., 30-60 minutes) to induce internalization.
-
Cells are fixed and incubated with a primary antibody against the tag.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The fluorescence intensity, which is proportional to the amount of receptor on the cell surface, is measured using a plate reader or high-content imaging system.
-
-
Data Analysis: The decrease in cell surface fluorescence is plotted against the concentration of this compound to determine the EC50 for receptor internalization.
In Vivo Efficacy in the Renal Hypertensive Rat (RHR) Model
This animal model is used to evaluate the chronic effects of this compound on cardiac function in a setting of hypertension-induced cardiac hypertrophy and decreased cardiac output.
-
Model Induction: Hypertension is induced in rats by partial constriction of one renal artery (two-kidney, one-clip model), which leads to activation of the renin-angiotensin system and subsequent development of hypertension and cardiac remodeling.
-
Treatment: this compound is administered to the RHR animals, typically via subcutaneous infusion or oral gavage, over a period of several days or weeks.
-
Efficacy Assessment: Cardiac function is assessed using echocardiography to measure parameters such as stroke volume, cardiac output, ejection fraction, and left ventricular mass.
-
Data Analysis: The changes in cardiac parameters in the this compound-treated group are compared to those in a vehicle-treated control group to determine the in vivo efficacy of the compound.
Conclusion
This compound is a potent and selective small-molecule agonist of the APJ receptor with a pharmacological profile that closely mirrors the endogenous ligand (Pyr1)apelin-13.[1] Its ability to enhance cardiac function in preclinical models of heart failure, coupled with its oral bioavailability, underscores its potential as a novel therapeutic agent for this condition.[7] The comprehensive in vitro and in vivo characterization of this compound provides a strong foundation for its further clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
An In-Depth Technical Guide to the Solubility and Stability of BMS-986224
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for BMS-986224, a potent and selective small-molecule agonist of the apelin receptor (APJ). The information compiled herein is intended to support research and development activities by providing key physicochemical properties, experimental methodologies, and relevant biological context.
Core Physicochemical Properties
This compound is an orally bioavailable, nonpeptidic compound that has been investigated for its potential therapeutic applications in heart failure.[1] A summary of its fundamental properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃ClN₄O₆ | [2] |
| Molecular Weight | 498.92 g/mol | [2] |
| CAS Number | 2055200-88-7 | [3] |
| Appearance | Solid, Off-white to light yellow powder | [2][3] |
Solubility Profile
The solubility of this compound has been determined in various solvents, with Dimethyl Sulfoxide (DMSO) being a common solvent for in vitro studies. For in vivo applications, specific formulations have been developed to achieve the desired concentrations.
In Vitro Solubility
This compound exhibits good solubility in DMSO, a widely used solvent for creating stock solutions in biological assays.
| Solvent | Solubility | Conditions | Reference |
| DMSO | ≥ 20 mg/mL (40.09 mM) | Ultrasonic and warming, heat to 60°C. It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility. | [3] |
| DMSO | 10 mg/mL (20.04 mM) | Sonication is recommended. | [4] |
In Vivo Formulations and Solubility
For animal studies, this compound has been formulated in vehicles suitable for administration, achieving clear solutions at concentrations relevant for pharmacological evaluation.
| Formulation | Solubility | Reference |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2 mg/mL (4.01 mM) | [5] |
| 10% DMSO >> 90% corn oil | ≥ 2 mg/mL (4.01 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2 mM) | [4] |
Stability Data
The stability of this compound has been assessed under various storage conditions, providing guidance for the handling and storage of the compound in both solid and solution forms.
Storage Stability
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and corresponding stability durations.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3][4] |
| Powder | 4°C | 2 years | [3] |
| In solvent | -80°C | 6 months | [3] |
| In solvent | -20°C | 1 month | [3] |
| In solvent | -80°C | 1 year | [4] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] For short-term storage of solutions, 4°C is suitable for over a week.[4]
Experimental Protocols
Detailed experimental protocols for the determination of solubility and stability of this compound are not extensively published in the public domain. However, based on standard practices in pharmaceutical sciences, the following methodologies are likely employed.
Solubility Determination (General Protocol)
A common method for determining kinetic solubility is through turbidimetric measurement.
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader with turbidimetric measurement capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Add PBS (pH 7.4) to each well to achieve a final DMSO concentration of ≤1%.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Stability Assessment (General Protocol)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used to assess the stability of a compound.
Objective: To evaluate the stability of this compound under specific conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This involves optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength.
-
Prepare solutions of this compound in the desired buffers or solvents.
-
For forced degradation studies, expose the solutions to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound (this compound).
-
Calculate the percentage of degradation over time to determine the stability of the compound under the tested conditions.
Signaling Pathway and Experimental Workflow Diagrams
Apelin Receptor (APJ) Signaling Pathway
This compound is an agonist of the apelin receptor (APJ), a G-protein coupled receptor. Upon binding, it triggers downstream signaling cascades that are implicated in cardiovascular function.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apelin receptor | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Preclinical Profile of BMS-986224: A Novel APJ Agonist for Cardiovascular Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ).[1][2][3] Preclinical studies have demonstrated its potential as a therapeutic agent for heart failure by augmenting cardiac contractility and output.[1][2] This document provides a comprehensive overview of the preclinical cardiovascular studies of this compound, presenting key data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation. Unlike apelin, whose short half-life limits its therapeutic utility, this compound has drug-like properties, offering the potential for sustained efficacy with oral administration.[2]
Data Presentation
In Vitro Pharmacology
The in vitro pharmacological profile of this compound was characterized through a series of binding and signaling assays, demonstrating its high affinity and potency as an APJ agonist.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Kd) | Human | 0.3 nM | Radioligand Binding | [1][2][3] |
| Rat | 49 pM (Ki) | Radioligand Binding | [4] | |
| cAMP Inhibition (EC50) | Human | 0.02 nM | cAMP Production Assay | [3] |
| β-arrestin Recruitment | - | Full Agonist | β-arrestin Recruitment Assay | [3] |
| ERK Phosphorylation | - | Full Agonist | ERK Phosphorylation Assay | [3] |
| APJ Internalization | - | Full Agonist | Receptor Internalization Assay | [3] |
In Vivo Pharmacodynamics
Preclinical in vivo studies in rodent models of heart failure have demonstrated the beneficial cardiovascular effects of this compound.
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Anesthetized Instrumented Rats | Infusion | - | Increased cardiac output by 10-15% with no effect on heart rate. | [1][2] |
| Renal Hypertensive Rat (RHR) | Subcutaneous Infusion (10 days) | Low Dose (0.192 mg/kg/day) | Increased stroke volume and cardiac output to levels of healthy animals. No effect on cardiac hypertrophy or fibrosis. | [3][5] |
| High Dose (3 mg/kg/day) | No significant increase in stroke volume or cardiac output. | [5] | ||
| Renal Hypertensive Rat (RHR) | Oral (BID for 7 days) | Low Dose (0.1 mg/kg) | Increased stroke volume and cardiac output. | [4] |
| High Dose (1 mg/kg) | Increased stroke volume and cardiac output. | [4] |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the APJ receptor.
-
Method: Membranes from cells expressing the human APJ receptor were incubated with a radiolabeled ligand (e.g., [125I]-(Pyr1)apelin-13) and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled apelin. The amount of bound radioligand was measured using a gamma counter.
-
Data Analysis: The binding affinity (Kd or Ki) was calculated by non-linear regression analysis of the competition binding data.
cAMP Inhibition Assay
-
Objective: To assess the functional activity of this compound in inhibiting adenylyl cyclase.
-
Method: Human embryonic kidney 293 (HEK293) cells or human cardiomyocytes expressing the APJ receptor were pre-treated with forskolin to stimulate cAMP production.[3] The cells were then incubated with varying concentrations of this compound. Intracellular cAMP levels were measured using a commercially available immunoassay kit.
-
Data Analysis: The half-maximal effective concentration (EC50) for cAMP inhibition was determined by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK Phosphorylation Assay
-
Objective: To evaluate the effect of this compound on the MAPK/ERK signaling pathway.
-
Method: Cells expressing the APJ receptor were stimulated with varying concentrations of this compound for a specific duration. Cell lysates were then prepared, and the levels of phosphorylated ERK (pERK) and total ERK were determined by Western blotting or a specific immunoassay.
-
Data Analysis: The ratio of pERK to total ERK was calculated to determine the extent of ERK activation.
β-Arrestin Recruitment Assay
-
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the APJ receptor.
-
Method: A bioluminescence resonance energy transfer (BRET)-based assay was employed.[1][2] Cells were co-transfected with constructs encoding the APJ receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., green fluorescent protein). Upon agonist stimulation, the proximity of the donor and acceptor molecules results in an increase in the BRET signal, which was measured using a luminometer.
-
Data Analysis: The concentration-response curve for β-arrestin recruitment was generated to determine the efficacy of this compound.
Renal Hypertensive Rat (RHR) Model
-
Objective: To assess the chronic effects of this compound on cardiac function in a model of cardiac hypertrophy and decreased cardiac output.[1][2]
-
Method: Renal hypertension was induced in male Sprague-Dawley rats by placing a silver clip on the left renal artery. Three days before surgery and for the duration of the study, rats were administered this compound or vehicle via subcutaneous infusion or oral gavage.[3]
-
Assessments: Cardiac function was assessed echocardiographically to measure parameters such as stroke volume, cardiac output, ejection fraction, and left ventricular mass.[4][5] Heart tissue was collected for histological analysis of hypertrophy and fibrosis.
Signaling Pathways and Experimental Workflows
Caption: APJ Signaling Pathway Activated by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for BMS-986224 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986224 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor implicated in cardiovascular regulation.[1][2][3] This document provides detailed protocols for a suite of in vitro cell-based assays to characterize the pharmacological activity of this compound and similar compounds targeting the APJ receptor. The described assays include radioligand binding, cAMP inhibition, β-arrestin recruitment, ERK phosphorylation, and receptor internalization. These protocols are intended to guide researchers in the functional assessment of APJ agonists and to provide a framework for screening and lead optimization efforts in drug discovery programs.
Introduction
The apelin/APJ system is a critical regulator of cardiovascular homeostasis, and its modulation presents a promising therapeutic strategy for conditions such as heart failure.[4][5] this compound has emerged as a key investigational compound that mimics the activity of the endogenous peptide ligand, apelin-13.[1][2] A thorough in vitro pharmacological characterization is essential to understand its mechanism of action and to identify other molecules with similar or improved properties. The following application notes and protocols describe standard cell-based assays to quantify the potency and efficacy of this compound in activating the APJ receptor and its downstream signaling pathways.
Data Presentation
Table 1: Pharmacological Profile of this compound at the Human APJ Receptor
| Assay Type | Cell Line | Parameter | This compound Value | (Pyr1) apelin-13 Value | Reference |
| Radioligand Binding | CHO-K1 or HEK293 | Kd (nM) | 0.3 | - | [1][2] |
| cAMP Inhibition | HEK293 ZF | EC50 (nM) | 0.02 | 0.05 | [1][4] |
| β-arrestin Recruitment | CHO-K1 | EC50 (nM) | 0.23 | 0.94 | [6] |
| ERK Phosphorylation | HEK293 ZF | EC50 (nM) | 0.08 | 0.09 | [6] |
| Receptor Internalization | HEK293 ZF | EC50 (nM) | 0.15 | 0.32 | [6] |
Experimental Protocols
APJ Receptor Radioligand Binding Assay
This assay measures the binding affinity of this compound to the APJ receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Radioligand: [125I]-(Pyr1)apelin-13.
-
Non-specific competitor: Unlabeled (Pyr1)apelin-13.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
Protocol:
-
Prepare cell membranes from the APJ-expressing cells.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound or unlabeled apelin-13 for competition binding.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki or IC50 values.
cAMP Inhibition Assay
This assay determines the ability of this compound to inhibit adenylyl cyclase activity through the Gi-coupled APJ receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human APJ receptor.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) cAMP assay kit.
-
Cell culture medium.
-
384-well plates.
Protocol:
-
Seed the APJ-expressing HEK293 cells into 384-well plates and culture overnight.
-
The following day, replace the culture medium with stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate the plate at room temperature for the time recommended by the cAMP kit manufacturer (typically 30-60 minutes).
-
Lyse the cells and add the cAMP detection reagents according to the kit protocol.
-
Measure the signal (e.g., TR-FRET ratio) using a plate reader.
-
Calculate the percent inhibition of forskolin-stimulated cAMP levels and determine the EC50 value for this compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells engineered to co-express the APJ receptor and a β-arrestin fusion protein (e.g., using PathHunter or NanoBiT technology).
-
Test Compound: this compound.
-
Detection Reagents: As per the specific assay technology manufacturer's instructions (e.g., chemiluminescent substrate).
-
Cell culture medium.
-
384-well plates.
Protocol:
-
Seed the engineered cells into 384-well plates and culture overnight.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Plot the signal against the concentration of this compound to determine the EC50 value.
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of APJ receptor activation.
Materials:
-
Cells: HEK293 cells stably expressing the human APJ receptor.
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Detection Reagent: Chemiluminescent substrate (e.g., ECL).
-
SDS-PAGE and Western blotting equipment.
Protocol:
-
Seed the APJ-expressing HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK. Determine the EC50 value.
Receptor Internalization Assay
This assay measures the agonist-induced internalization of the APJ receptor from the cell surface.
Materials:
-
Cells: HEK293 cells stably expressing a tagged APJ receptor (e.g., HA-tagged or fluorescently tagged).
-
Test Compound: this compound.
-
Primary Antibody: Anti-tag antibody (if applicable).
-
Secondary Antibody: Fluorescently labeled secondary antibody.
-
Fixative: 4% paraformaldehyde.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (for total receptor staining).
-
Imaging System: High-content imager or fluorescence microscope.
Protocol:
-
Seed the cells on coverslips or in imaging-compatible plates.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fix the cells with paraformaldehyde.
-
For cell surface receptor staining, incubate with the primary antibody followed by the fluorescent secondary antibody.
-
For total receptor staining, permeabilize the cells before antibody incubation.
-
Acquire images using a fluorescence microscope or high-content imager.
-
Quantify the fluorescence intensity at the cell surface or within the cell.
-
Calculate the percentage of receptor internalization and determine the EC50 value.
Mandatory Visualizations
Caption: APJ Receptor Signaling Pathway Activated by this compound.
References
- 1. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986224 in HEK293 and CHO-K1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986224 is a potent and selective, orally active small-molecule agonist of the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR).[1][2][3] It mimics the activity of the endogenous peptide ligand, (Pyr1) apelin-13, and is being investigated for its potential therapeutic applications, particularly in the context of heart failure.[1][2][4] These application notes provide detailed protocols for the use of this compound in two commonly used cell lines in drug discovery and development: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary K1 (CHO-K1) cells. The described assays are designed to characterize the pharmacological activity of this compound by measuring its effects on key downstream signaling pathways of the APJ receptor.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound in HEK293 and CHO-K1 cell lines stably expressing the human APJ receptor.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Cell Line | Value | Reference |
| Kd (nmol/L) | HEK293 | 0.3 | [4] |
| Ki (pM) | HEK293 | 74 | [5][6] |
Table 2: Functional Activity of this compound in APJ Receptor Signaling Assays
| Assay | Cell Line | Parameter | This compound Value (nmol/L) | (Pyr1) apelin-13 Value (nmol/L) | Reference |
| cAMP Inhibition | HEK293 | EC50 | 0.02 ± 0.02 | 0.05 ± 0.07 | [1][7] |
| β-Arrestin Recruitment | CHO-K1 | EC50 | 0.17 ± 0.13 | 0.76 ± 0.65 | [7] |
| ERK Phosphorylation | HEK293 | EC50 | 0.08 ± 0.07 | 0.15 ± 0.15 | [7] |
| APJ Internalization | HEK293 | EC50 | 0.11 ± 0.09 | 0.49 ± 0.38 | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the APJ receptor signaling pathway activated by this compound and a general workflow for its in vitro characterization.
Experimental Protocols
Cell Culture Protocols
HEK293 Cell Culture Protocol
-
Materials:
-
HEK293 cells stably expressing the human APJ receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418, as required for the stable cell line)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Maintain HEK293 cells in a T-75 flask with complete growth medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency (typically every 2-3 days).
-
To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.
-
CHO-K1 Cell Culture Protocol
-
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor
-
F-12K Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., Puromycin, as required for the stable cell line)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Maintain CHO-K1 cells in a T-75 flask with complete growth medium (F-12K supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic).[8]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 5-15 minutes at 37°C until cells detach.[8]
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Re-seed into new flasks at an appropriate split ratio.
-
Functional Assay Protocols
cAMP Inhibition Assay (HEK293 Cells)
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.
-
Materials:
-
HEK293-APJ stable cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
384-well white assay plates
-
-
Procedure:
-
Harvest HEK293-APJ cells and resuspend them in assay buffer to the desired density (e.g., 5,000 cells/well).
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the assay plate.
-
Add a fixed concentration of forskolin (e.g., 1-5 µM, to stimulate cAMP production) to all wells except the negative control.
-
Add the cell suspension to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the inhibition of forskolin-stimulated cAMP production and determine the EC50 value for this compound.
-
β-Arrestin Recruitment Assay (CHO-K1 Cells)
This protocol utilizes the PathHunter® β-arrestin assay system.
-
Materials:
-
CHO-K1 cells stably co-expressing APJ-ProLink™ and β-arrestin-Enzyme Acceptor (EA)
-
Assay buffer
-
This compound
-
PathHunter® detection reagents
-
384-well white assay plates
-
-
Procedure:
-
Seed the CHO-K1-APJ-β-arrestin cells into the assay plate and incubate overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate the plate at 37°C for 90 minutes.
-
Prepare and add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal on a plate reader.
-
Normalize the data and calculate the EC50 for this compound-induced β-arrestin recruitment.
-
ERK Phosphorylation Assay (HEK293 Cells)
This protocol is based on a cell-based ELISA format.
-
Materials:
-
HEK293-APJ stable cells
-
Serum-free medium
-
This compound
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in wash buffer)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
96-well clear-bottom assay plates
-
-
Procedure:
-
Seed HEK293-APJ cells into the assay plate and grow to confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Prepare a serial dilution of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and incubate at 37°C for 5-10 minutes.
-
Fix the cells with the fixing solution.
-
Wash the cells and quench endogenous peroxidase activity.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with primary antibodies against phospho-ERK and total ERK (in separate wells).
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Wash and add the HRP substrate.
-
Stop the reaction and read the absorbance on a plate reader.
-
Normalize the phospho-ERK signal to the total ERK signal and determine the EC50 for this compound.
-
APJ Receptor Internalization Assay (HEK293 Cells)
This protocol can be performed using high-content imaging with fluorescently tagged receptors or antibodies.
-
Materials:
-
HEK293 cells stably expressing a tagged APJ receptor (e.g., GFP-tagged)
-
Live-cell imaging medium
-
This compound
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
-
Image analysis software
-
-
Procedure:
-
Seed the HEK293-APJ-GFP cells into imaging-compatible plates.
-
Prepare a serial dilution of this compound in imaging medium.
-
Add the this compound dilutions to the cells.
-
Place the plate in the high-content imaging system equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images of the cells at different time points (e.g., 0, 15, 30, 60 minutes) after compound addition.
-
Stain the nuclei with a nuclear stain for cell segmentation.
-
Analyze the images to quantify the internalization of the fluorescently tagged APJ receptor (e.g., by measuring the decrease in membrane fluorescence or the increase in intracellular vesicles).
-
Calculate the extent of internalization for each concentration of this compound and determine the EC50 value.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. static.igem.org [static.igem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for BMS-986224 Administration in Renal Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of BMS-986224, a potent and selective small-molecule APJ receptor agonist, in renal hypertensive rat (RHR) models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is an orally bioavailable non-peptidic agonist of the APJ receptor, which shows a similar signaling profile to its endogenous ligand, apelin.[1][2] The apelin/APJ system is known to play a crucial role in cardiovascular homeostasis, and its activation has been shown to have beneficial effects in heart failure by enhancing cardiac contractility and output.[2] The renal hypertensive rat model is a well-established preclinical model of cardiac hypertrophy and decreased cardiac output, making it a suitable model for evaluating the chronic effects of cardiovascular drugs.[2]
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to renal hypertensive rat models.
Table 1: Effects of Subcutaneous (SC) Infusion of this compound in Renal Hypertensive Rats
| Parameter | Vehicle/RHR | This compound (Low Dose: 0.192 mg/kg/day) | This compound (High Dose: 3 mg/kg/day) |
| Steady-State Plasma Concentration | - | 102 nmol/L | 2686 nmol/L |
| Stroke Volume (SV) | Decreased | Increased to levels of healthy animals | No significant increase |
| Cardiac Output (CO) | Decreased | Increased to levels of healthy animals | No significant increase |
| Diastolic Parameters | Unaffected | Unaffected | Unaffected |
| Cardiac Fibrosis | Unaffected | Unaffected | Unaffected |
| Heart Weight | Unaffected | Unaffected | Unaffected |
Data sourced from MedchemExpress.[3]
Table 2: Cardiovascular Actions of Oral (BID) Administration of this compound in Renal Hypertensive Rats (Day 7 Post-Surgery)
| Parameter | Sham | Vehicle/RHR | This compound (Low Dose: 0.1 mg/kg BID) | This compound (High Dose: 1 mg/kg BID) | Enalapril |
| Stroke Volume (SV) | Normal | Decreased | Increased | Increased | Unaffected |
| Cardiac Output (CO) | Normal | Decreased | Increased | Increased | Unaffected |
| Heart Rate (HR) | Normal | Unaffected | Unaffected | Unaffected | - |
| Ejection Fraction (EF) | Normal | Unaffected | Unaffected | Unaffected | - |
| Left Ventricular End-Diastolic Volume (LVEDV) | Normal | Unaffected | Unaffected | Unaffected | - |
| Left Ventricular (LV) Mass | Normal | Increased | Unaffected | Unaffected | Prevented Increase |
Data represents measurements taken at trough concentration of this compound.[4] Enalapril data is for comparative context.[2]
Experimental Protocols
Induction of Renal Hypertensive Rat (RHR) Model
This protocol describes the two-kidney, one-clip (2K1C) Goldblatt model, a commonly used method to induce renal hypertension.[5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, retractors, needle holders)
-
Silver clips (0.2 mm internal diameter)
-
Sutures
-
Analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat in a prone position and shave the left flank.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding tissues.
-
Place a silver clip with a 0.2 mm internal diameter around the renal artery to induce stenosis.
-
Ensure blood flow is not completely occluded.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as required.
-
Allow the rats to recover for at least one week before initiating drug treatment. Blood pressure will gradually increase and stabilize over several weeks.
This compound Administration
a) Subcutaneous Infusion:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO, PEG300, saline).
-
Load the solution into osmotic minipumps.
-
Implant the osmotic minipumps subcutaneously in the dorsal region of the rats under light anesthesia.
-
The infusion is typically initiated 3 days before the induction of renal hypertension and continued for the duration of the study (e.g., 7 days post-surgery).[3]
b) Oral Administration (Gavage):
-
Prepare a stable suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer the formulation orally to the rats using a gavage needle.
-
For twice-daily (BID) dosing, administrations should be approximately 12 hours apart.[4]
Echocardiographic Assessment of Cardiac Function
This protocol outlines the steps for performing transthoracic echocardiography in rats to assess cardiac structure and function.[6][7]
Materials:
-
High-frequency ultrasound system with a cardiac probe (e.g., 12 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Ultrasound gel
-
Electrocardiogram (ECG) monitoring
Procedure:
-
Anesthetize the rat and shave the chest area.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Apply pre-warmed ultrasound gel to the chest.
-
Acquire images from the parasternal long-axis, short-axis, and apical views.
-
M-mode Imaging (Short-axis view at the level of the papillary muscles):
-
Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Measure anterior and posterior wall thickness.
-
Calculate fractional shortening (FS%) and ejection fraction (EF%).
-
-
Pulsed-Wave Doppler (Apical four-chamber view):
-
Measure mitral inflow E and A wave velocities to assess diastolic function.
-
-
Doppler of the Left Ventricular Outflow Tract (LVOT) (Apical five-chamber view):
-
Measure the velocity-time integral (VTI) to calculate stroke volume (SV) and cardiac output (CO).
-
-
Record all measurements and perform offline analysis.
Visualizations
Signaling Pathway of this compound at the APJ Receptor
Caption: Signaling cascade initiated by this compound binding to the APJ receptor.
Experimental Workflow for Evaluating this compound in Renal Hypertensive Rats
Caption: Workflow for this compound evaluation in a renal hypertensive rat model.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats [jove.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-986224 cAMP Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986224 is a potent and selective small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3] The activation of the APJ receptor by agonists like this compound is associated with various physiological effects, including the regulation of cardiovascular function, and it is being investigated as a potential therapeutic agent for heart failure.[3][4][5] A key signaling event following APJ receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This application note provides a detailed protocol for a functional assay to quantify the effect of this compound on cAMP production.
Data Presentation
The following table summarizes the quantitative data for this compound's effect on cAMP production.
| Compound | Target Receptor | Cell Line | Assay Type | Parameter | Value |
| This compound | Human APJ | HEK293 ZF | cAMP Inhibition | EC50 | 0.02 nM[1] |
Signaling Pathway
The apelin receptor (APJ) is coupled to the inhibitory G protein, Gαi. Upon binding of an agonist such as this compound, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration affects downstream signaling pathways, such as the protein kinase A (PKA) pathway. Forskolin is a commonly used tool in these assays to artificially stimulate adenylyl cyclase and increase basal cAMP levels, which allows for a more robust measurement of the inhibitory effect of Gαi-coupled receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for ERK Phosphorylation Assay with BMS-986224 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a crucial role in regulating a variety of cellular processes, including proliferation, differentiation, and survival. The phosphorylation of ERK at specific residues (Threonine 202/Tyrosine 204 for ERK1 and Threonine 185/Tyrosine 187 for ERK2) is a critical activation step. Consequently, measuring the levels of phosphorylated ERK (p-ERK) serves as a robust indicator of the activation state of this pathway in response to various stimuli.
BMS-986224 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor.[1] Activation of the APJ receptor by agonists like this compound has been shown to trigger downstream signaling events, including the phosphorylation of ERK.[2][3] These application notes provide detailed protocols for assessing the effect of this compound on ERK phosphorylation in a cellular context using two common methods: Western blotting and enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
The binding of this compound to the APJ receptor initiates a signaling cascade that leads to the activation of the MAPK/ERK pathway. This culminates in the phosphorylation of ERK1/2, which can then translocate to the nucleus to regulate gene expression involved in various cellular responses.
This compound activates the APJ receptor, leading to ERK phosphorylation.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in stimulating ERK phosphorylation in cell lines expressing the human APJ receptor. The data is presented as the half-maximal effective concentration (EC50).
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | HEK293 ZF | ERK Phosphorylation | 0.02 ± 0.02 | [2] |
| (Pyr1) apelin-13 (Reference Agonist) | HEK293 ZF | ERK Phosphorylation | 0.05 ± 0.07 | [2] |
Experimental Protocols
Two primary methods for quantifying ERK phosphorylation are detailed below: Western Blotting for semi-quantitative analysis and ELISA for a more quantitative, high-throughput approach.
Recommended Cell Lines
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells are recommended as they are known to express the apelin receptor and have been used in studies with this compound.[3][4]
Protocol 1: Western Blotting for p-ERK Detection
This protocol provides a semi-quantitative method to visualize the change in ERK phosphorylation upon treatment with this compound.
Experimental Workflow
Workflow for p-ERK and Total ERK Western blotting.
Materials
-
Cell Lines: CHO-K1 or HEK293 cells
-
Culture Medium: Ham's F-12 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Gels, running buffer, and loading buffer.
-
Transfer System: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium to ~80% confluency.
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Replace with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.[2]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0 to 100 nM.[4]
-
Include a vehicle control (DMSO) and a positive control if available.
-
Aspirate the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for a predetermined time (e.g., 5-30 minutes, to be optimized).
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the treatment medium.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with loading buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[5]
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK.
-
Wash the membrane in TBST and incubate with a stripping buffer.
-
Block the membrane again and incubate with the primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 2: ELISA for p-ERK Detection
This protocol provides a quantitative and higher-throughput method for measuring ERK phosphorylation.
Experimental Workflow
Workflow for p-ERK ELISA.
Materials
-
Cell Lines, Culture Medium, and this compound: As described for Western blotting.
-
p-ERK ELISA Kit: A commercially available kit for the detection of phosphorylated ERK1/2.
-
Microplate Reader: Capable of reading absorbance at the wavelength specified by the ELISA kit.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Perform serum starvation and this compound treatment as described in the Western blotting protocol.
-
-
Cell Lysis:
-
After treatment, lyse the cells directly in the 96-well plate using the lysis buffer provided in the ELISA kit.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific p-ERK ELISA kit. This typically involves:
-
Transferring the cell lysates to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader.
-
Generate a standard curve if applicable, and determine the concentration or relative amount of p-ERK in each sample.
-
Normalize the p-ERK levels to total protein concentration or total ERK levels, which may be measured in parallel wells or with a separate ELISA kit.
-
Troubleshooting and Considerations
-
High Background: Ensure complete washing steps and use 5% BSA for blocking, as milk can cause high background with phospho-specific antibodies.
-
Weak or No Signal: Confirm the expression of the APJ receptor in your cell line. Optimize the treatment time and concentration of this compound. Ensure the use of fresh protease and phosphatase inhibitors.
-
Normalization: It is critical to normalize the p-ERK signal to the total ERK protein level to account for any variations in protein loading or cell number.
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect signaling pathways.
By following these detailed protocols, researchers can effectively investigate the effects of this compound on ERK phosphorylation, providing valuable insights into its mechanism of action and cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Receptor Internalization Studies with BMS-986224
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986224 is a potent, selective, and orally active non-peptide agonist of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3] The apelin-APJ system is a key regulator of the cardiovascular system, and APJ agonists are being investigated as potential therapeutics for heart failure.[4][5] Agonist-induced receptor internalization is a critical mechanism for regulating GPCR signaling, and understanding this process is vital for characterizing the pharmacological profile of novel compounds like this compound.
These application notes provide a detailed overview of the methodologies used to study the internalization of the APJ receptor upon stimulation with this compound. The protocols are based on published studies and are intended to guide researchers in setting up similar experiments.
APJ Receptor Signaling and Internalization Pathway
Activation of the APJ receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. This includes the recruitment of β-arrestin proteins, which not only desensitize G protein-dependent signaling but also mediate receptor internalization and initiate G protein-independent signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various assays, including receptor internalization. The data is compiled from studies characterizing this compound.[1]
| Assay | Cell Line | Parameter | This compound | (Pyr1)apelin-13 (Comparator) |
| APJ Receptor Internalization | HEK293 ZF | EC50 (nmol/L) | 0.25 ± 0.16 | 0.23 ± 0.12 |
| Ymax (%) | 101 ± 3 | 100 ± 3 | ||
| cAMP Inhibition | HEK293 ZF | EC50 (nmol/L) | 0.02 ± 0.02 | 0.05 ± 0.07 |
| β-arrestin Recruitment | CHO-K1 | EC50 (nmol/L) | 0.40 ± 0.16 | 0.79 ± 0.28 |
| Ymax (%) | 99 ± 2 | 100 ± 2 | ||
| ERK Phosphorylation | HEK293 ZF | EC50 (nmol/L) | 0.08 ± 0.04 | 0.09 ± 0.05 |
| Ymax (%) | 102 ± 3 | 100 ± 4 |
EC50 represents the half-maximal effective concentration. Ymax indicates the maximal response relative to the reference agonist (Pyr1)apelin-13.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: APJ Receptor Internalization Assay
This protocol is adapted from the methods used to characterize this compound-induced APJ internalization in HEK293 ZF cells.[1]
Objective: To quantify agonist-induced internalization of the APJ receptor.
Principle: This assay utilizes Human Embryonic Kidney (HEK) 293 ZF cells stably expressing the human APJ receptor tagged with Enhanced Green Fluorescent Protein (EGFP). Upon agonist binding, the fluorescently tagged receptors internalize, leading to a change in fluorescence distribution from the cell surface to intracellular vesicles. This change can be quantified using high-content imaging.
Materials:
-
HEK293 ZF cells stably expressing human APJ-EGFP
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
(Pyr1)apelin-13 (reference agonist)
-
Vehicle control (e.g., 0.1% DMSO in assay buffer)
-
384-well black, clear-bottom assay plates
-
High-content imaging system
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture HEK293 ZF cells expressing APJ-EGFP in T75 flasks.
-
On the day before the assay, harvest the cells and seed them into 384-well black, clear-bottom plates at a density of 10,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Prepare similar dilutions for the reference agonist, (Pyr1)apelin-13.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the compound dilutions.
-
-
Cell Treatment:
-
Gently wash the cells twice with 50 µL of pre-warmed assay buffer.
-
Add 10 µL of the diluted compounds, reference agonist, or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C in a humidified 5% CO2 atmosphere.
-
-
Imaging:
-
Image the cells using a high-content imaging system equipped with appropriate filters for EGFP (e.g., excitation ~488 nm, emission ~509 nm).
-
Acquire images from the center of each well.
-
-
Image Analysis:
-
Use the imaging software's analysis module to identify and quantify the number and intensity of intracellular fluorescent puncta, which represent internalized receptors.
-
The software should be configured to distinguish between diffuse cell surface fluorescence and punctate intracellular fluorescence.
-
-
Data Analysis:
-
Normalize the data by setting the fluorescence intensity of the vehicle-treated cells as 0% internalization and the maximal response of the reference agonist as 100% internalization.
-
Plot the normalized internalization data against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Ymax values for this compound.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a common method to assess the recruitment of β-arrestin to the APJ receptor upon agonist stimulation, a key step preceding internalization.[1]
Objective: To measure the potency and efficacy of this compound in inducing the recruitment of β-arrestin to the APJ receptor.
Principle: This assay often utilizes a technology like the PathHunter® β-arrestin assay. In this system, the APJ receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
CHO-K1 cells stably co-expressing APJ-ProLink™ and β-arrestin-Enzyme Acceptor
-
Cell culture medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer
-
This compound
-
(Pyr1)apelin-13 (reference agonist)
-
Vehicle control
-
384-well white, solid-bottom assay plates
-
Chemiluminescent detection reagents
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the engineered CHO-K1 cells into 384-well white plates at an optimized density.
-
Incubate overnight at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Add the compounds to the cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data and perform a four-parameter logistic fit to determine EC50 and Ymax values.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the internalization of the APJ receptor mediated by the novel agonist this compound. These assays are crucial for understanding the compound's mechanism of action and for the broader characterization of its pharmacological profile in the context of drug development for heart failure and other cardiovascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Dose-Response Studies of BMS-986224
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor (APJ).[1][2][3][4] The apelin system is a key regulator of cardiovascular physiology, and agonism of the APJ receptor has shown therapeutic promise for heart failure by enhancing cardiac contractility and output.[1][2][3][5] These application notes provide a comprehensive overview of the in vivo dose-response characteristics of this compound, along with detailed protocols for its evaluation in preclinical models. The information is compiled from key studies to facilitate further research and development.
Mechanism of Action
This compound acts as a functional mimic of the endogenous peptide ligand, [Pyr1] apelin-13, by binding to and activating the APJ receptor, a G-protein coupled receptor.[1][2][3] Activation of the APJ receptor by this compound triggers a cascade of downstream signaling events, including the inhibition of cAMP production, stimulation of ERK phosphorylation, and recruitment of β-arrestin.[1][2][4] This signaling ultimately leads to positive inotropic effects, enhancing cardiac function.[1][2][6]
Signaling Pathway of this compound at the APJ Receptor```dot
Caption: Workflow for in vivo dose-response studies of this compound.
Logical Relationship of Experimental Components
Caption: Logical connections between the experimental elements.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Targets in Chronic Heart Failure with Reduced Ejection Fraction [mdpi.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Echocardiographic Assessment of BMS-986224, an Apelin Receptor Agonist
Note on Mechanism of Action: Initial research indicates that BMS-986224 is a potent and selective small-molecule agonist of the apelin receptor (APJ), not a myostatin inhibitor.[1][2][3] The following application notes and protocols are based on its demonstrated mechanism as an APJ agonist and its effects on cardiac function.
Introduction
This compound is an orally bioavailable small-molecule agonist for the apelin receptor (APJ), which has been investigated as a potential therapeutic agent for heart failure.[1][3] The apelin/APJ system is known to play a crucial role in cardiovascular homeostasis, and its activation can lead to enhanced cardiac contractility and output.[1][4] Echocardiography is a primary non-invasive imaging modality used to assess the in vivo effects of this compound on cardiac structure and function. These protocols outline the methodology for such an assessment, based on preclinical studies.
Signaling Pathway of this compound (APJ Agonist)
This compound mimics the action of the endogenous peptide apelin by binding to and activating the APJ receptor, a G-protein coupled receptor. This activation triggers downstream signaling cascades that are associated with positive inotropic effects and vasodilation. The signaling does not involve the myostatin pathway, which is part of the TGF-β superfamily.
Caption: Signaling pathway of this compound via the APJ receptor.
Quantitative Data Presentation
The following tables summarize the quantitative echocardiographic data from a preclinical study of this compound in a renal hypertensive rat (RHR) model of heart failure.[5]
Table 1: Effects of Orally Administered this compound on Cardiac Function in RHR Model
| Parameter | Sham | Vehicle/RHR | This compound Low Dose (0.1 mg/kg BID) / RHR | This compound High Dose (1 mg/kg BID) / RHR |
| Stroke Volume (SV) | ~0.45 mL | ~0.25 mL | ~0.35 mL | ~0.38 mL |
| Cardiac Output (CO) | ~160 mL/min | ~100 mL/min | ~130 mL/min | ~140 mL/min |
| Heart Rate (HR) | ~350 bpm | ~380 bpm | ~370 bpm | ~370 bpm |
| Ejection Fraction (EF) | ~75% | ~55% | ~65% | ~70% |
| LV End-Diastolic Volume (LVEDV) | ~0.6 mL | ~0.5 mL | ~0.55 mL | ~0.55 mL |
| LV Mass | ~1.0 g | ~1.4 g | ~1.4 g | ~1.4 g |
*P<0.05 vs vehicle. Data are approximated from graphical representations in the source material for illustrative purposes.[5]
Experimental Protocols
Protocol 1: In Vivo Echocardiographic Assessment in a Rat Model
This protocol is based on the methodology used to assess the chronic effects of this compound in the renal hypertensive rat (RHR) model, which induces cardiac hypertrophy and reduced cardiac output.[1][4]
Objective: To evaluate the effect of chronic oral administration of this compound on left ventricular (LV) function and morphology in a rat model of heart failure.
Materials:
-
Male Sprague-Dawley rats (or similar strain appropriate for the model).
-
This compound, formulated for oral gavage.
-
Vehicle control.
-
High-frequency ultrasound system suitable for small animals (e.g., Vevo 2100).
-
High-frequency linear array transducer (e.g., 13-24 MHz).
-
Anesthesia (e.g., isoflurane).
-
Animal handling and preparation supplies (clippers, heating pad, ECG electrodes).
Procedure:
-
Animal Model Induction:
-
Induce renal hypertension in rats according to established methods to create the RHR model. This typically involves surgical constriction of a renal artery.
-
Allow for a recovery and disease development period (e.g., several weeks) until cardiac dysfunction is established, which should be confirmed by baseline echocardiography.
-
-
Animal Grouping and Dosing:
-
Echocardiography Protocol:
-
Anesthetize the rat (e.g., with 1-2% isoflurane) and place it in a supine position on a heated platform to maintain body temperature.
-
Monitor heart rate and respiration throughout the procedure.
-
Remove chest fur using clippers and apply pre-warmed ultrasound gel.
-
Acquire two-dimensional (2D) images from the parasternal long-axis (PLAX) and short-axis (SAX) views.
-
M-mode Imaging: From the SAX view at the level of the papillary muscles, acquire M-mode tracings to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves as needed for functional calculations.
-
-
Data Analysis:
-
Calculate the following parameters from the M-mode and 2D images:
-
Left Ventricular Ejection Fraction (EF%): (LVEDV - LVESV) / LVEDV * 100
-
Fractional Shortening (FS%): (LVIDd - LVIDs) / LVIDd * 100
-
Stroke Volume (SV): LVEDV - LVESV
-
Cardiac Output (CO): SV * Heart Rate
-
LV Mass: Calculated using standard formulas based on wall thickness and chamber dimensions.
-
-
Perform measurements on at least three consecutive cardiac cycles and average the results.
-
Conduct statistical analysis to compare the different treatment groups.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the preclinical experimental protocol for assessing the effects of this compound.
Caption: Experimental workflow for echocardiographic assessment.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-986224 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions for BMS-986224, a potent and selective apelin receptor (APJ) agonist. Adherence to these guidelines is crucial for ensuring the compound's stability and obtaining reliable, reproducible results in both in vitro and in vivo experiments.
Physicochemical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃ClN₄O₆ | [1][2][3][4] |
| Molecular Weight | 498.92 g/mol | [1][2][4][5] |
| CAS Number | 2055200-88-7 | [1][2][3][4] |
| Appearance | Off-white to light yellow solid powder | [1][2][5] |
Solubility Data
The solubility of this compound varies across different solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, specific formulations are required.
| Solvent / Formulation | Maximum Concentration | Notes | Reference |
| DMSO | 10-20 mg/mL (approx. 20-40 mM) | Sonication and warming (up to 60°C) may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO for best results. | [1][2][4] |
| In Vivo Formulation 1 | ≥ 2 mg/mL (approx. 4 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solvents should be added sequentially. | [1][4] |
| In Vivo Formulation 2 | ≥ 2 mg/mL (approx. 4 mM) | 10% DMSO, 90% Corn Oil. | [4] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound in both solid and solution forms.
| Form | Storage Temperature | Stability Period | Recommendations | Reference |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. | [1][2][5] |
| 4°C | Up to 2 years | For shorter-term storage. | [2][4] | |
| Stock Solution (in DMSO) | -80°C | 6 months to 1 year | Recommended. Prepare aliquots to avoid repeated freeze-thaw cycles. | [1][2][4] |
| -20°C | Up to 1 month | For shorter-term storage. | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution for use in most in vitro assays.
Materials:
-
This compound powder (MW: 498.92)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: If warming is required for dissolution, pre-warm the required volume of DMSO to 37-60°C.[2]
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.99 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 498.92 g/mol = 0.00499 g = 4.99 mg
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm the solution in a water bath (not exceeding 60°C) with intermittent vortexing until the solution is clear.[2][4]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[1][2]
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway
This compound acts as an agonist at the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR). Its binding mimics the endogenous ligand apelin, initiating several downstream signaling cascades that are crucial for its therapeutic effects, particularly in the context of heart failure.[3][6]
Key Downstream Events:
-
Gαi Activation: Upon agonist binding, the APJ receptor couples to the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4][7]
-
β-Arrestin Recruitment: Like many GPCRs, the activated APJ receptor recruits β-arrestin, which is involved in receptor desensitization, internalization, and initiation of G-protein independent signaling.[1][7][8]
-
ERK Phosphorylation: this compound stimulates the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway involved in cell growth and differentiation.[1][7][8]
Caption: APJ receptor signaling cascade activated by this compound.
References
- 1. This compound | Apelin receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing BMS-986224 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of BMS-986224 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2][3][4] It mimics the binding and signaling profile of the endogenous ligand, (Pyr1) apelin-13.[1][3] Activation of the APJ receptor by this compound triggers several downstream signaling pathways.[3][5][6]
Q2: What are the key in vitro effects of this compound?
A2: In vitro, this compound has been shown to:
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: Based on published data, a concentration range of 0 to 100 nM is effective for stimulating downstream signaling pathways in cell lines such as Chinese hamster ovary-K1 (CHO-K1) and HEK293 cells expressing the APJ receptor.[1][7][8] The half-maximal effective concentration (EC50) for inhibition of forskolin-mediated cAMP production in cells expressing human APJ is approximately 0.02 nM.[1][3][6]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[8][9] A common stock solution concentration is 10 mM in DMSO.[1] For in vivo studies, further dilution in vehicles like a mixture of DMSO, PEG300, Tween-80, and saline has been described.[1][8] Always refer to the manufacturer's instructions for specific solubility information.
Q5: What are the known binding affinities of this compound?
A5: this compound is a potent APJ receptor agonist with a dissociation constant (Kd) of approximately 0.3 nM for the human APJ receptor.[1][3][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low cellular response to this compound | Incorrect concentration: The concentration of this compound may be too low. | Prepare fresh dilutions and consider a wider concentration range (e.g., 0.01 nM to 1 µM) to establish a dose-response curve. |
| Cell line issue: The cells may not express the APJ receptor, or the expression level may be too low. | Verify APJ receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the APJ receptor, such as HEK293 or CHO-K1 cells stably expressing human APJ.[1][6] | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution from powder. Store stock solutions at -20°C or -80°C for long-term storage and aliquot to avoid repeated freeze-thaw cycles.[8] | |
| High background signal in assays | Non-specific binding: At high concentrations, this compound might exhibit off-target effects. | Lower the concentration of this compound. Ensure appropriate controls (e.g., vehicle-only) are included in your experiment. |
| Assay interference: Components of the assay buffer or media may interfere with the detection method. | Optimize assay conditions, including buffer composition and incubation times. | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, confluency, and overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration. | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and precision. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Species | Reference |
| Kd (APJ Receptor Binding) | 0.3 nM | - | Human | [1][3][4][6] |
| EC50 (cAMP Inhibition) | 0.02 nM | HEK293 | Human | [1][3][6] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in HEK293 cells expressing the human APJ receptor.
Materials:
-
HEK293 cells stably expressing human APJ receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Seeding: Seed HEK293-hAPJ cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 100 nM. Also, prepare a solution of forskolin in assay buffer.
-
Cell Treatment:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the negative control) to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: ERK Phosphorylation Assay
This protocol measures the stimulation of ERK phosphorylation by this compound.
Materials:
-
HEK293 or CHO-K1 cells expressing the APJ receptor
-
Cell culture medium
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 6-well plate. Once they reach 70-80% confluency, starve the cells in serum-free medium for 4-6 hours.
-
Compound Treatment: Treat the starved cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 5-15 minutes at 37°C. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-ERK signal to the total-ERK signal to determine the fold change in phosphorylation compared to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jicrcr.com [jicrcr.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | Apelin receptor | TargetMol [targetmol.com]
- 9. This compound Supplier | CAS 2055200-88-7 | AOBIOUS [aobious.com]
Troubleshooting low signal in apelin receptor functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apelin receptor (APJ) functional assays. Our goal is to help you diagnose and resolve common issues, particularly low signal, to ensure robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the apelin receptor?
A1: The apelin receptor (APJ) is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways. The first is the G protein-dependent pathway, most often involving the Gαi subunit, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[1] APJ can also couple to Gαq, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium. The second major pathway is the β-arrestin-dependent pathway, which can mediate receptor internalization and also initiate downstream signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK1/2).[2]
Q2: I am not seeing a response with my apelin peptide. What could be the issue?
A2: There are several potential reasons for a lack of response. Firstly, ensure the integrity of your apelin peptide. Apelin peptides can be susceptible to degradation, so proper storage and handling are crucial. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. Secondly, confirm that the cell line you are using expresses a sufficient level of functional apelin receptors on the cell surface. Receptor expression levels can decrease with high cell passage numbers. Finally, the choice of assay may not be optimal for the specific apelin fragment or analog you are using, as some ligands can be biased towards either G protein or β-arrestin signaling pathways.[2]
Q3: My results are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent results in apelin receptor functional assays can stem from several factors. Cell passage number is a critical variable, as receptor expression and cell health can change over time. It is advisable to use cells within a defined passage number range for all experiments. Variations in cell seeding density can also lead to inconsistent results; therefore, precise cell counting and even plating are essential.[3] Finally, ensure that all reagents, including assay buffers and agonist/antagonist dilutions, are prepared fresh and consistently for each experiment to minimize variability.
Troubleshooting Low Signal
Low signal is a common challenge in apelin receptor functional assays. The following sections provide potential causes and solutions categorized by assay type.
General Troubleshooting for All Assay Types
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line with confirmed high expression of the apelin receptor. Verify receptor expression using techniques like flow cytometry or radioligand binding. Avoid using cells at a high passage number.[4] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Culture cells under optimal conditions and check for signs of stress or contamination.[5] |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell seeding density for your specific assay and plate format. Overcrowding or sparse cell distribution can both lead to a reduced signal window.[3] |
| Agonist Degradation | Prepare fresh agonist dilutions for each experiment from a frozen stock. Store peptide stocks at -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Wavelengths or Filter Sets | Confirm that the settings on your plate reader match the requirements of your specific assay kit (e.g., for HTRF or BRET assays). |
| Presence of Serum in Assay Medium | Serum can sometimes interfere with GPCR assays. If you suspect this is an issue, try performing the assay in a serum-free medium. However, some assay formats, like the PathHunter assays, are compatible with high levels of serum.[6][7] |
Assay-Specific Troubleshooting Guides
cAMP Inhibition Assays (e.g., HTRF, LANCE)
Problem: Weak or no inhibition of forskolin-stimulated cAMP production.
| Potential Cause | Recommended Solution |
| Suboptimal Forskolin Concentration | Titrate forskolin to determine the concentration that yields an EC80 to EC90 response. This will provide an optimal window to observe inhibitory effects. |
| Insufficient Agonist Incubation Time | Optimize the agonist incubation time. Typically, a 30-minute incubation at room temperature is sufficient, but this can be cell-line and temperature-dependent.[8] |
| Low Gαi Coupling Efficiency | The cell line may have poor coupling between the apelin receptor and the Gαi protein. Consider using a different cell line or a different assay readout, such as β-arrestin recruitment. |
| High Basal cAMP Levels | High basal cAMP can mask an inhibitory signal. Ensure that cells are not over-confluent and consider a brief serum starvation period before the assay. |
β-Arrestin Recruitment Assays (e.g., PathHunter, Tango)
Problem: Low signal-to-background ratio in response to agonist stimulation.
| Potential Cause | Recommended Solution |
| Low β-Arrestin Expression | Use a validated cell line, such as the PathHunter CHO-K1 APJ β-Arrestin cell line, which is engineered to co-express the tagged receptor and β-arrestin.[9] |
| Suboptimal Agonist Incubation Time | The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time for your agonist. Typical incubations are between 60-90 minutes at 37°C.[9] |
| Incorrect Reagent Preparation or Addition | Prepare the detection reagents exactly as described in the manufacturer's protocol. Ensure that the substrate has not expired and has been stored correctly.[6] |
| Biased Agonism | Your ligand of interest may be a biased agonist that does not strongly recruit β-arrestin. Consider testing the ligand in a G-protein dependent assay (e.g., cAMP or calcium mobilization) to confirm its activity.[9] |
ERK1/2 Phosphorylation Assays (e.g., Western Blot, AlphaScreen)
Problem: No detectable increase in phosphorylated ERK (p-ERK) upon agonist stimulation.
| Potential Cause | Recommended Solution |
| High Basal p-ERK Levels | High basal phosphorylation can mask agonist-induced signals. Serum-starve the cells for at least 4 hours or overnight before agonist stimulation to reduce background phosphorylation.[10] |
| Suboptimal Stimulation Time | ERK phosphorylation is often transient, with peaks typically occurring between 2 and 15 minutes after agonist addition.[11] Perform a time-course experiment to identify the peak response time. |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. Ensure complete cell lysis by scraping and incubating on ice.[12] |
| Antibody Issues (Western Blot) | Use a high-quality, validated antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). Optimize the primary and secondary antibody concentrations to maximize signal and minimize background.[12] |
Quantitative Data Summary
The potency of apelin receptor ligands can vary depending on the specific peptide, the cell line, and the assay format used. The following tables provide a summary of reported EC50 and IC50 values for common apelin receptor ligands.
Table 1: Agonist Potency (EC50/IC50) in Apelin Receptor Functional Assays
| Ligand | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Apelin-13 | cAMP Inhibition | HEK293 | IC50: ~15.2 nM (logIC50: -7.817) | [13] |
| pGlu¹-Apelin-13 | cAMP Inhibition | HEK293 | IC50: ~10.5 nM (logIC50: -7.978) | [13] |
| Apelin-17 | cAMP Inhibition | HEK293 | IC50: ~38.1 nM (logIC50: -7.419) | [13] |
| Apelin-36 | cAMP Inhibition | HEK293 | IC50: ~13.6 nM (logIC50: -7.865) | [13] |
| Elabela-21 | cAMP Inhibition | HEK293 | IC50: ~25.7 nM (logIC50: -7.589) | [13] |
| Elabela-32 | cAMP Inhibition | HEK293 | IC50: ~25.7 nM (logIC50: -7.59) | [13] |
| Apelin-13 | β-Arrestin 2 Recruitment (BRET) | HEK293 | EC50: ~153.8 nM (logEC50: -6.813) | [13] |
| Apelin-17 | β-Arrestin 2 Recruitment (BRET) | HEK293 | EC50: ~4.6 nM (logEC50: -8.333) | [13] |
| Elabela-32 | β-Arrestin 2 Recruitment (BRET) | HEK293 | EC50: ~13.2 nM (logEC50: -7.878) | [13] |
| [Pyr1]apelin-13 | ERK Phosphorylation | mAPJ-HEK293 | EC50: ~3 nM | [14] |
| ML233 | β-Arrestin Recruitment | CHO-K1 | EC50: 3.7 µM | [15] |
| Azelaprag | cAMP Inhibition | CHO-Flp-In-APJ | EC50: 0.32 nM | [16][17] |
Table 2: Antagonist Potency (IC50) in Apelin Receptor Functional Assays
| Ligand | Assay Type | Cell Line | Potency (IC50) | Reference |
| ML221 | cAMP Inhibition | Not Specified | 0.70 µM | [1] |
| ML221 | β-Arrestin Recruitment | Not Specified | 1.75 µM | [1] |
| ALX 40-4C | Not Specified | Not Specified | 2.9 µM | [16] |
| Compound 21 | β-Arrestin Recruitment | Not Specified | 3.1 µM | [18] |
| Compound 22 | β-Arrestin Recruitment | Not Specified | 3.2 µM | [18] |
Experimental Protocols
Protocol 1: HTRF cAMP Inhibition Assay
This protocol is a general guideline for measuring Gαi-coupled apelin receptor activation using a competitive immunoassay with HTRF technology.
-
Cell Plating:
-
Harvest cells and resuspend in the appropriate assay buffer.
-
Dispense 5 µL of the cell suspension into each well of a 384-well low-volume plate. The optimal cell number per well should be determined empirically but is often in the range of 2,500 cells/well.[8]
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds (agonists).
-
Add 5 µL of the compound dilutions to the wells containing the cells. For antagonist assays, pre-incubate with the antagonist before adding a known agonist.
-
-
Forskolin Stimulation:
-
Add 5 µL of a forskolin solution to all wells (except for negative controls) to stimulate adenylyl cyclase. The final concentration of forskolin should be at its EC80, which needs to be predetermined for your cell line.
-
Incubate the plate for 30 minutes at room temperature.[19]
-
-
Cell Lysis and Detection:
-
Add 5 µL of d2-labeled cAMP conjugate, followed by 5 µL of the anti-cAMP cryptate antibody, both diluted in the kit's lysis buffer.[19]
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the cAMP concentration based on a standard curve.[4]
-
Protocol 2: PathHunter β-Arrestin Recruitment Assay
This protocol provides a general workflow for the PathHunter β-arrestin assay in a 384-well format.
-
Cell Plating:
-
Agonist Addition:
-
Prepare serial dilutions of your agonist in the appropriate assay buffer.
-
Add 5 µL of the agonist dilutions to the cells.
-
Incubate the plate for 90 minutes at 37°C.[7]
-
-
Signal Detection:
-
Signal Reading:
-
Read the chemiluminescent signal on a standard plate reader.
-
Plot the signal as a function of agonist concentration to determine the EC50.
-
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol outlines the key steps for detecting agonist-induced ERK1/2 phosphorylation.
-
Cell Culture and Serum Starvation:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Replace the growth medium with serum-free medium and incubate for at least 4 hours to overnight to reduce basal ERK phosphorylation.[10]
-
-
Agonist Stimulation:
-
Stimulate the cells with varying concentrations of your agonist for the predetermined optimal time (typically 5-15 minutes) at 37°C.[11]
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE, Transfer, and Immunoblotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[12]
-
-
Data Analysis:
-
Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[10]
-
Visualizations
Caption: Apelin Receptor (APJ) Signaling Pathways.
Caption: General Experimental Workflow for Functional Assays.
Caption: Troubleshooting Decision Tree for Low Signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. probechem.com [probechem.com]
- 16. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 17. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 18. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BMS-986224 Technical Support Center: Off-Target Effects and Selectivity
For researchers, scientists, and drug development professionals utilizing BMS-986224, this technical support center provides essential information regarding its off-target effects and selectivity profile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of this compound?
This compound is a potent and selective agonist for the apelin receptor (APJ), a G-protein coupled receptor. It has a binding affinity (Kd) of 0.3 nM and a half-maximal effective concentration (EC50) of 0.02 nM for the human APJ receptor.[1][2]
Q2: How selective is this compound for the APJ receptor?
This compound is highly selective for the APJ receptor. In a comprehensive screen against a panel of G-protein coupled receptors (GPCRs), it did not show any significant binding to other GPCRs at concentrations up to 30 µmol/L.[2] This indicates a high degree of selectivity for its intended target.
Q3: Has this compound been screened against a kinase panel?
Published literature to date does not specify whether a comprehensive kinome scan was performed for this compound. The primary selectivity screening appears to have been focused on other GPCRs.
Q4: What are the known downstream signaling effects of this compound?
This compound mimics the signaling profile of the endogenous ligand, (Pyr1) apelin-13.[1] Its activation of the APJ receptor leads to several downstream events, including:
-
Inhibition of cyclic AMP (cAMP) production.[1]
-
Stimulation of β-arrestin recruitment.[1]
-
Increased phosphorylation of extracellular signal-regulated kinase (ERK).[1]
-
Induction of APJ receptor internalization.[1]
-
Activation of G-protein signaling.[2]
Q5: What was the clinical development status of this compound?
The clinical development of this compound for chronic heart failure was discontinued during Phase I trials.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype observed at high concentrations. | Although highly selective, off-target effects at supra-physiological concentrations cannot be entirely ruled out without a broader screening panel (e.g., kinome scan). The observed phenotype may also be due to an exaggerated on-target effect. | Lower the concentration of this compound to a range closer to its EC50 (0.02 nM) for the APJ receptor.[1][2] Use a structurally distinct APJ agonist as a control to determine if the effect is target-mediated. |
| Inconsistent results in cAMP assays. | Variability in cell health, passage number, or assay conditions can lead to inconsistent results. The timing of forskolin stimulation and this compound treatment is critical. | Ensure consistent cell culture conditions. Optimize the concentration of forskolin used to stimulate cAMP production. Perform a time-course experiment to determine the optimal incubation time with this compound. |
| Low signal in β-arrestin recruitment assay. | The expression level of the APJ receptor and the β-arrestin fusion protein in the cell line may be insufficient. The assay format may not be sensitive enough. | Confirm the expression of the APJ receptor and the β-arrestin construct in your cell line using qPCR or western blotting. Consider using an alternative β-arrestin recruitment assay with a higher signal-to-noise ratio. |
| Variability in in vivo cardiovascular effects. | Animal model, route of administration, and formulation can all impact the in vivo efficacy and pharmacokinetics of this compound. | Ensure the chosen animal model is appropriate for studying APJ agonism. Refer to published studies for recommended dosing and administration routes.[1] Prepare fresh formulations for each experiment as stability can be a factor. |
Quantitative Data on Selectivity
As detailed in the primary literature, this compound was tested for off-target binding against a panel of GPCRs.
Table 1: GPCR Off-Target Binding Profile of this compound
| Target | This compound Concentration | Result |
| Panel of GPCRs | Up to 30 µmol/L | No significant binding observed[2] |
Experimental Protocols
1. GPCR Competitive Radioligand Binding Selectivity Assay
-
Objective: To determine the selectivity of this compound against a panel of GPCRs.
-
Methodology:
-
A panel of cell membranes expressing various GPCRs is utilized.
-
A specific radioligand for each receptor is incubated with the cell membranes in the presence of increasing concentrations of this compound (up to 30 µmol/L).
-
Following incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The ability of this compound to displace the radioligand is measured and expressed as a percentage of inhibition.
-
2. cAMP Inhibition Assay
-
Objective: To measure the functional agonism of this compound at the APJ receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Methodology:
-
HEK293 cells stably expressing the human APJ receptor are seeded in a multi-well plate.
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then treated with increasing concentrations of this compound.
-
Forskolin is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
The EC50 value is calculated from the dose-response curve.
-
Visualizations
Caption: APJ Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Selectivity and Functional Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Overcoming BMS-986224 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with BMS-986224 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent and selective small-molecule agonist for the apelin receptor (APJ), which is being investigated for its potential in treating heart failure.[1][2][3][4] Like many small-molecule drugs, this compound has poor aqueous solubility, which can present challenges for in vitro and in vivo studies that require the compound to be in a dissolved state in physiological buffers.[5][6] Inconsistent solubility can lead to inaccurate and irreproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended organic solvent for preparing a stock solution of this compound.[7][8] A stock solution at a concentration of 10 mg/mL (20.04 mM) in DMSO has been reported.[7] For in vivo studies, a formulation containing a mixture of DMSO, PEG300, Tween 80, and saline has been used.[7][8]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue when diluting a drug from an organic solvent stock into an aqueous medium. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a small final percentage of DMSO (e.g., 0.1-0.5%) can help maintain solubility.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: After dilution, sonicating the solution may help to dissolve any precipitate.[7]
-
Incorporate surfactants or cyclodextrins: The use of excipients like Tween 80, Pluronics, or cyclodextrins in your buffer can help to form micelles or inclusion complexes that enhance the solubility of hydrophobic compounds.[5][9][10]
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Yes, altering the pH of the buffer can be an effective strategy for compounds with ionizable groups.[11] this compound has a hydroxypyridinone moiety which may have a pKa that can be exploited. For weakly acidic drugs, increasing the pH will lead to the formation of the more soluble ionized form, while for weakly basic drugs, decreasing the pH will have the same effect.[11] It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.
Troubleshooting Guide
Issue: Precipitate Formation During Experiment
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following tables summarize the available solubility data for this compound. Note that specific solubility in various aqueous buffers is not publicly available and would need to be determined empirically.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL (20.04 mM) | Sonication is recommended.[7] |
Table 2: Example In Vivo Formulation
| Component | Percentage | Concentration | Notes |
| DMSO | 10% | 1 mg/mL (2 mM) | Sonication is recommended.[7] |
| PEG300 | 40% | ||
| Tween 80 | 5% | ||
| Saline | 45% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 498.92 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.99 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vortexing the buffer, add the required volume of the 10 mM this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathway
This compound is an agonist of the apelin receptor (APJ), which is a G-protein coupled receptor (GPCR). Upon activation, it can initiate downstream signaling cascades.
Caption: Simplified APJ receptor signaling pathway activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. genscript.com [genscript.com]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Apelin receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmtech.com [pharmtech.com]
- 10. senpharma.vn [senpharma.vn]
- 11. jmpas.com [jmpas.com]
Navigating BMS-986224 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting variable results in experiments involving the apelin receptor (APJ) agonist, BMS-986224. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of efficacy at higher doses of this compound in our in vivo model. Is this an expected outcome?
A1: Yes, a biphasic or bell-shaped dose-response curve has been observed with this compound, particularly with continuous administration routes like subcutaneous infusion. Preclinical studies in a rat model of heart failure demonstrated that while a low dose of this compound increased stroke volume and cardiac output, a high dose did not produce the same beneficial effects.[1] This phenomenon is likely attributable to receptor desensitization or tachyphylaxis, where prolonged and high-level exposure to the agonist leads to a reduced cellular response.[1] Interestingly, this loss of effect at high doses was not observed with oral administration, which may be due to a different pharmacokinetic profile that avoids sustained high plasma concentrations and allows for receptor resensitization.[1]
Q2: What is the known mechanism of action for this compound that could explain variable downstream signaling results?
A2: this compound is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3] It mimics the action of the endogenous peptide ligand, (Pyr1) apelin-13.[1][2] Upon binding to the APJ receptor, this compound has been shown to activate multiple downstream signaling pathways, including:
-
Inhibition of cAMP Production: It fully inhibits forskolin-mediated cAMP production.[1][2]
-
Stimulation of β-arrestin Recruitment: It promotes the recruitment of β-arrestin to the APJ receptor.[1][2]
-
ERK Phosphorylation: It stimulates the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2]
-
APJ Internalization: It induces the internalization of the APJ receptor.[1][2]
Variability in the magnitude of these responses can arise from differences in cell line expression of APJ, assay conditions, and the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.
Q3: The Phase 1 clinical trial for this compound (NCT03281122) was terminated. Why was this, and what are the implications for our research?
A3: The Phase 1 clinical trial NCT03281122, a randomized, double-blind, placebo-controlled study, was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects and patients with chronic heart failure.[4][5][6][7] While the specific reasons for the trial's termination have not been publicly detailed, it is not uncommon for pharmaceutical companies to discontinue the development of a drug candidate for a variety of strategic, commercial, or scientific reasons. For your research, this information underscores the importance of carefully designing and interpreting preclinical studies. The preclinical data on this compound's potent and selective agonism of the APJ receptor remain valid and valuable for investigating the therapeutic potential of this pathway.[1][3]
Q4: Are there any known off-target effects of this compound that could be confounding our results?
A4: this compound is described as a "selective" APJ receptor agonist.[1][2][3] Preclinical studies involved GPCR competitive radioligand binding selectivity assays to assess for off-target interactions.[1] While no significant off-target effects have been prominently reported in the available literature, it is always a good practice in drug research to consider the possibility of unforeseen interactions, especially at higher concentrations. If you are observing unexpected phenotypes, it would be prudent to include control experiments to rule out potential off-target effects in your specific experimental system.
Q5: What are the recommended solvent and storage conditions for this compound to ensure its stability and activity?
A5: For in vivo studies, a common vehicle for subcutaneous infusion involves a mixture of solvents to ensure solubility. One such protocol involves preparing a stock solution in DMSO and then further diluting it in a mixture of PEG300, Tween-80, and Saline.[2] For oral administration, a formulation in corn oil has also been used.[2] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[2] Stock solutions can be stored at -80°C for up to 6 months.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent in vitro results (e.g., cAMP, pERK assays) | Cell line variability (APJ expression levels), Passage number affecting receptor expression, Reagent quality/stability, Inconsistent incubation times | Ensure consistent cell passage number. Regularly verify APJ receptor expression levels. Use freshly prepared reagents. Strictly adhere to standardized incubation times. |
| Reduced or no in vivo efficacy | Improper drug formulation/solubility, Suboptimal dosing regimen (too high or too low), Route of administration leading to rapid clearance or desensitization | Verify the solubility of this compound in the chosen vehicle. Conduct a dose-response study to identify the optimal therapeutic window. Consider oral administration to potentially mitigate tachyphylaxis observed with continuous infusion.[1] |
| High variability between animals in the same treatment group | Inconsistent drug administration, Animal stress affecting physiological readouts, Underlying health differences in the animal cohort | Ensure precise and consistent administration technique for all animals. Minimize animal stress through proper handling and acclimatization. Ensure a homogenous animal cohort in terms of age, weight, and health status. |
| Unexpected physiological changes (not related to cardiac output) | Potential off-target effects at the concentration used, Vehicle effects | Include a vehicle-only control group. If possible, test for target engagement to confirm APJ receptor activation. Consider using a structurally unrelated APJ agonist as a positive control. |
Experimental Protocols & Data
In Vitro Signaling Assays
The following table summarizes the key in vitro functional assays used to characterize this compound.
| Assay | Cell Line | Key Reagents | Endpoint | This compound EC50 (human APJ) |
| cAMP Inhibition | HEK293 ZF | Forskolin | Reduction in cAMP levels | 0.02 nM[1][2] |
| β-arrestin Recruitment | CHO-K1 | - | Luminescence signal | Not specified |
| ERK Phosphorylation | HEK293 ZF | - | Increased pERK levels | Not specified |
| APJ Internalization | HEK293 ZF | - | Reduction of cell surface APJ | Not specified |
In Vivo Pharmacodynamic Studies
The table below presents data from an in vivo study in a renal hypertensive rat (RHR) model, highlighting the dose-dependent effects of this compound administered via subcutaneous infusion.
| Dose | Steady-State Plasma Concentration | Effect on Stroke Volume (SV) | Effect on Cardiac Output (CO) |
| Low Dose | 102 nmol/L | Increased | Increased |
| High Dose | 2686 nmol/L | No significant increase | No significant increase |
Data sourced from Gargalovic et al., 2021.[1]
Visualizing the Pathways and Processes
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to the APJ receptor.
Troubleshooting Logic for In Vivo Experiments
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
Experimental Workflow for cAMP Inhibition Assay
Caption: A standard experimental workflow for assessing the inhibition of cAMP by this compound.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. BMS 986224 - AdisInsight [adisinsight.springer.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. | BioWorld [bioworld.com]
Potential for biased agonism with BMS-986224
Technical Support Center: BMS-986224
This technical support guide provides in-depth information, frequently asked questions, and troubleshooting advice for researchers working with this compound, focusing on its mechanism of action at the Apelin (APJ) receptor and the assessment of its signaling profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent, selective, and orally bioavailable small-molecule agonist for the apelin receptor (APJ).[1][2] The APJ receptor is a G protein-coupled receptor (GPCR) with a role in cardiovascular function. This compound was developed as a potential therapeutic for heart failure.[1][3] It is important to distinguish this compound from other Bristol Myers Squibb compounds like BMS-986278, which is an antagonist of the lysophosphatidic acid receptor 1 (LPA1) investigated for pulmonary fibrosis.[4][5]
Q2: Does this compound exhibit biased agonism at the APJ receptor?
Current evidence indicates that this compound is not a biased agonist.[2] Pharmacological studies have demonstrated that it closely mimics the signaling profile of the endogenous peptide agonist, (Pyr1) apelin-13.[3][6] G-protein signaling assays in various cell lines, including human cardiomyocytes, confirmed a lack of signaling bias relative to (Pyr1) apelin-13.[2][6] The compound is a full agonist that activates multiple downstream pathways, including G-protein signaling (cAMP inhibition), β-arrestin recruitment, ERK phosphorylation, and receptor internalization, with similar potency and efficacy to the native ligand.[3][6]
Q3: What are the known signaling pathways activated by this compound?
This compound activates the APJ receptor, which is primarily coupled to the Gαi subunit of the heterotrimeric G protein. This activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[3][6][7] In addition to this G-protein-dependent pathway, this compound also robustly stimulates G-protein-independent pathways, including the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinase (ERK).[3][6]
Q4: What is the concept of unbiased agonism as it relates to this compound?
Unbiased (or balanced) agonism refers to the ability of a ligand to activate all of a receptor's downstream signaling pathways to the same relative extent as the endogenous, natural ligand. This compound is considered an unbiased agonist because it stimulates both G-protein and β-arrestin pathways in a manner and ratio comparable to apelin-13.[2] This contrasts with a hypothetical "biased agonist," which would preferentially activate one pathway over the other (e.g., G-protein signaling with little to no β-arrestin recruitment, or vice-versa).
Quantitative Data Summary
The following table summarizes the in vitro pharmacological profile of this compound compared to the endogenous ligand.
| Parameter | This compound | (Pyr1) apelin-13 | Pathway Assessed |
| Binding Affinity (Kd, nM) | 0.3 | - | Radioligand Binding |
| cAMP Inhibition (EC50, nM) | 0.02 | 0.05 | G-Protein (Gαi) Signaling |
| β-Arrestin Recruitment | Full Agonist | Full Agonist | β-Arrestin Signaling |
| ERK Phosphorylation | Full Agonist | Full Agonist | MAP Kinase Pathway |
| Receptor Internalization | Full Agonist | Full Agonist | Receptor Regulation |
| Data compiled from references[2][3][6]. |
Troubleshooting Guides
Issue 1: Inconsistent results in my cAMP inhibition assay with this compound.
-
Potential Cause 1: Forskolin Concentration. this compound's potency is measured by its ability to inhibit cAMP production stimulated by an agent like forskolin. If the forskolin concentration is too high, it may overwhelm the inhibitory effect of the Gαi pathway, making the agonist appear less potent.
-
Solution: Titrate forskolin to determine a concentration that yields a robust but submaximal cAMP signal (e.g., EC80), providing a sufficient window to measure inhibition.
-
-
Potential Cause 2: Cell Health and Passage Number. Cells at a high passage number may exhibit altered GPCR expression or signaling efficiency. Unhealthy or overly confluent cells will also respond poorly.
-
Solution: Use cells within a validated low passage range. Ensure cells are healthy and plated at an appropriate density (typically 80-90% confluency at the time of assay).
-
-
Potential Cause 3: Reagent Stability. this compound, like any small molecule, can degrade if stored improperly.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution (-20°C or -80°C) for each experiment.[3] Avoid repeated freeze-thaw cycles.
-
Issue 2: Low signal or high background in my β-arrestin recruitment BRET assay.
-
Potential Cause 1: Suboptimal Donor-Acceptor Ratio. In Bioluminescence Resonance Energy Transfer (BRET) assays, the ratio of the receptor-fused energy donor (e.g., Rluc) to the arrestin-fused energy acceptor (e.g., YFP) is critical. An incorrect ratio can lead to a poor signal window.
-
Solution: Perform a plasmid titration experiment, transfecting cells with varying ratios of the donor and acceptor constructs to identify the ratio that provides the maximal BRET signal upon stimulation with a known agonist.
-
-
Potential Cause 2: Substrate Quality and Incubation Time. The quality of the luciferase substrate (e.g., coelenterazine-h) and the timing of its addition are crucial for a stable signal.
-
Solution: Use a high-quality, validated substrate. Optimize the incubation time between substrate addition and plate reading to find the peak signal emission. Read plates promptly after incubation.
-
-
Potential Cause 3: Low Receptor Expression. If the APJ receptor is not expressed at sufficient levels on the cell surface, agonist-induced β-arrestin recruitment will be minimal.
-
Solution: Verify receptor expression using a complementary method such as flow cytometry or western blot. If using a transient transfection system, consider optimizing transfection efficiency or generating a stable cell line.
-
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing the APJ receptor.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the human APJ receptor into white, solid-bottom 96-well plates and culture overnight.
-
Pre-treatment: Aspirate culture medium and replace it with stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 500 µM IBMX to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Stimulation: Add serial dilutions of this compound or a reference agonist. Immediately add a pre-determined concentration of forskolin (e.g., 10 µM) to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP accumulation using a commercially available kit (e.g., HTRF® cAMP Dynamic 2 kit) following the manufacturer's instructions.
-
Analysis: Convert raw fluorescence or luminescence values to cAMP concentrations. Normalize the data with 100% stimulation defined by forskolin alone and 0% by the vehicle control. Plot the normalized data against the log of the agonist concentration and fit to a three-parameter logistic equation to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment BRET Assay
This protocol describes a method to measure the recruitment of β-arrestin-2 to the APJ receptor using BRET in transiently transfected cells.
Methodology:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding for APJ receptor fused to a BRET donor (e.g., APJ-Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP-β-arrestin-2).
-
Cell Seeding: After 24 hours, seed the transfected cells into white, 96-well microplates.
-
Assay: 48 hours post-transfection, wash the cells with an assay buffer (e.g., HBSS). Add serial dilutions of this compound or a reference agonist to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine-h) to all wells at a final concentration of 5 µM.
-
Signal Detection: Immediately read the plate on a microplate reader capable of simultaneously detecting the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm). Read kinetically for 20-30 minutes.
-
Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well. Subtract the background BRET ratio from vehicle-treated cells. Plot the net BRET ratio against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 5. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jicrcr.com [jicrcr.com]
Technical Support Center: BMS-986224 In Vitro Metabolic Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the in vitro metabolic stability and degradation of BMS-986224. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and visualizations of key processes.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro metabolic stability experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate wells for metabolic stability. | 1. Pipetting errors: Inaccurate or inconsistent volumes of compound, microsomes, or cofactors. 2. Incomplete mixing: Poor distribution of components in the incubation wells. 3. Temperature fluctuations: Inconsistent temperature across the incubation plate. | 1. Pipette Calibration and Technique: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions. 2. Thorough Mixing: Gently vortex stock solutions before use. After adding all components to the well, mix thoroughly by gentle pipetting or using a plate shaker at a low speed. 3. Consistent Temperature: Pre-incubate all reagents and the plate at 37°C before starting the reaction. Ensure the incubator provides uniform temperature distribution. |
| This compound appears more stable than expected or stability varies between experiments. | 1. Degradation of NADPH cofactor: NADPH is essential for the activity of many metabolic enzymes and can degrade over time. 2. Low enzyme activity: The liver microsomes or hepatocytes may have lost activity due to improper storage or handling. 3. Compound precipitation: this compound may have low aqueous solubility and could be precipitating in the incubation mixture. | 1. Fresh NADPH: Prepare NADPH solutions fresh for each experiment and keep them on ice during use. 2. Enzyme Quality Control: Use a new, validated batch of microsomes or hepatocytes. Always include a positive control compound with a known metabolic rate to verify enzyme activity. 3. Solubility Assessment: Visually inspect the incubation mixture for precipitation. If solubility is a concern, consider reducing the compound concentration or adding a small percentage of a co-solvent (ensure the co-solvent does not inhibit enzyme activity). |
| The disappearance rate of this compound is too fast to measure accurately. | 1. High concentration of metabolic enzymes: The protein concentration of liver microsomes or hepatocytes may be too high for a compound that is rapidly metabolized. 2. Highly labile compound: this compound might be inherently unstable under the assay conditions. | 1. Optimize Enzyme Concentration: Reduce the microsomal protein concentration or the density of hepatocytes. 2. Adjust Time Points: Shorten the incubation time points to capture the initial rate of metabolism accurately. |
| No metabolism is observed for the positive control. | 1. Inactive enzymes: The liver microsomes or hepatocytes are not metabolically active. 2. Incorrect cofactor: The wrong cofactor was used, or it was prepared incorrectly. | 1. New Enzyme Stock: Use a new batch of microsomes or hepatocytes that has been stored correctly. 2. Verify Cofactor: Ensure the correct cofactor (e.g., NADPH for CYP-mediated metabolism) is used at the appropriate concentration and that the stock solution is viable. |
| Discrepancy between liver microsome and hepatocyte stability data. | 1. Different metabolic pathways: Microsomes primarily assess Phase I (e.g., CYP-mediated) metabolism, while hepatocytes can perform both Phase I and Phase II metabolism. This compound may be a substrate for Phase II enzymes not present in microsomes. 2. Transporter effects: In hepatocytes, active transport processes can influence the intracellular concentration of the compound, affecting its metabolic rate. | 1. Consider Phase II Metabolism: If the compound is more stable in microsomes, it might be undergoing Phase II conjugation in hepatocytes. Analyze for potential glucuronide or sulfate conjugates. 2. Evaluate Transporter Involvement: If the compound is a suspected substrate of uptake or efflux transporters, the difference in stability might be due to transport kinetics in intact hepatocytes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of assessing the in vitro metabolic stability of this compound?
A1: The primary purpose is to estimate the susceptibility of this compound to biotransformation by drug-metabolizing enzymes. This information helps predict its in vivo pharmacokinetic properties, such as hepatic clearance, half-life, and oral bioavailability. A compound with very low metabolic stability may be cleared too quickly from the body to be effective, while a highly stable compound could accumulate and cause toxicity.
Q2: Which in vitro systems are most commonly used to evaluate the metabolic stability of small molecules like this compound?
A2: The most common in vitro systems are liver microsomes and hepatocytes.[1]
-
Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). They are a cost-effective and high-throughput tool for initial screening of metabolic stability.
-
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as drug transporters. They provide a more comprehensive picture of hepatic metabolism.
Q3: How is in vitro metabolic stability data for this compound quantified and interpreted?
A3: The stability is typically quantified by measuring the rate of disappearance of the parent compound over time. The key parameters derived from this data are:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is usually expressed in units of µL/min/mg of microsomal protein or µL/min/10^6 hepatocytes. This value can be used to predict in vivo hepatic clearance.
Q4: What are the potential in vitro degradation pathways for a complex molecule like this compound?
A4: While specific degradation pathways for this compound are not detailed in the public literature, for a molecule of its class, potential pathways investigated in vitro would include:
-
Phase I Metabolism: Oxidation, reduction, and hydrolysis reactions, primarily mediated by CYP enzymes in liver microsomes. Common oxidative reactions include hydroxylation, N-dealkylation, and O-dealkylation.
-
Phase II Metabolism: Conjugation reactions, such as glucuronidation (by UGTs) and sulfation (by SULTs), which increase the water solubility of the compound to facilitate excretion. These are typically assessed in hepatocytes.
Q5: How can I identify the metabolites of this compound formed during in vitro incubations?
A5: Metabolite identification is typically performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[1] By comparing the mass spectra of samples from different time points of the incubation, new peaks corresponding to potential metabolites can be identified. The exact structure of the metabolites can often be elucidated from their fragmentation patterns in MS/MS analysis.
Quantitative Data Summary
As specific quantitative in vitro metabolic stability data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented.
| System | Species | Parameter | Value | Units |
| Liver Microsomes | Human | Half-life (t½) | e.g., 45 | minutes |
| Human | Intrinsic Clearance (CLint) | e.g., 25 | µL/min/mg protein | |
| Rat | Half-life (t½) | e.g., 20 | minutes | |
| Rat | Intrinsic Clearance (CLint) | e.g., 58 | µL/min/mg protein | |
| Hepatocytes | Human | Half-life (t½) | e.g., 35 | minutes |
| Human | Intrinsic Clearance (CLint) | e.g., 32 | µL/min/10^6 cells |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: this compound Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compound (e.g., a compound with known moderate to high clearance)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the quenching solution.
-
Include control wells:
-
Negative control: No NADPH, to assess non-enzymatic degradation.
-
Positive control: A compound with known metabolic properties to validate the assay.
-
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot is the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000
-
Protocol 2: this compound Metabolic Stability in Suspended Human Hepatocytes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compound
-
Quenching solution
-
96-well plate
-
LC-MS/MS system
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.
-
Prepare a working solution of this compound in the incubation medium.
-
In a 96-well plate, add the hepatocyte suspension.
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2 for 10-15 minutes.
-
Initiate the experiment by adding the this compound working solution to the wells.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from the incubation and quench the reaction with the quenching solution.
-
Include appropriate controls, such as a positive control and a vehicle control.
-
Process the samples by centrifugation to separate the cell debris and protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of this compound remaining.
-
Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance. For hepatocytes, CLint is typically normalized to the number of cells (e.g., µL/min/10^6 cells).
Visualizations
Caption: Experimental workflow for determining the in vitro metabolic stability of this compound.
Caption: Potential in vitro metabolic degradation pathways for this compound.
References
Technical Support Center: Cell Viability Assays for BMS-986224 Toxicity Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays for the toxicity screening of BMS-986224. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is toxicity screening important?
This compound is a potent, selective, and orally active small-molecule agonist for the apelin receptor (APJ).[1][2] It has been investigated as a potential therapeutic agent for heart failure.[1][2] Toxicity screening is a critical step in drug development to identify and characterize any potential adverse effects of a compound on cells, ensuring its safety profile. While this compound is designed for a specific therapeutic target, it is essential to assess its general cytotoxicity across various cell types to understand any potential off-target effects.
Q2: Which cell viability assays are recommended for screening this compound?
Standard cell viability assays such as MTT, MTS, and CellTiter-Glo® are recommended for initial toxicity screening. These assays are well-established, reliable, and suitable for high-throughput screening.[3] They measure different parameters of cell health, including metabolic activity and ATP levels.
Q3: What is the mechanism of action of this compound, and how might it influence cell viability?
This compound acts as an agonist at the APJ receptor, a G protein-coupled receptor. Its activation triggers several downstream signaling pathways, including the inhibition of cAMP production, stimulation of β-arrestin recruitment, and phosphorylation of ERK.[1][4][5][6] While these pathways are associated with its therapeutic effects in heart failure, their activation in other cell types could potentially influence cell proliferation, survival, or metabolism, which would be detected in cell viability assays.
Q4: At what concentrations should I test this compound?
For initial screening, a wide range of concentrations is recommended to determine the dose-response relationship. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM). The concentration range should bracket the EC50 for its target receptor (EC50 for human APJ is 0.02 nM) to assess for a therapeutic window.[1]
Q5: What controls should be included in my cell viability assay?
The following controls are essential for a robust cell viability assay:
-
Untreated Cells: Cells cultured in medium without any treatment, representing 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the solvent itself is not causing any toxicity.
-
Positive Control: Cells treated with a known cytotoxic compound (e.g., doxorubicin or staurosporine) to ensure the assay is working correctly and can detect cell death.
-
Medium Blank: Wells containing only cell culture medium and the assay reagent to measure the background signal.
Data Presentation
The following table presents hypothetical data for the toxicity of this compound in different cell lines as determined by various cell viability assays after a 48-hour incubation period. This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | Assay | IC50 (µM) | Max Inhibition (%) |
| HEK293 | MTT | > 100 | < 10% |
| HepG2 | MTS | 85.6 | 25% |
| HeLa | CellTiter-Glo® | > 100 | < 5% |
| Cardiomyocytes | MTT | > 100 | < 8% |
Experimental Workflow & Signaling Pathway
Below are diagrams illustrating a typical experimental workflow for a cell viability assay and the known signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Apelin receptor | TargetMol [targetmol.com]
Technical Support Center: Oral Apelin Receptor Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on oral apelin receptor (APJ) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing orally bioavailable apelin receptor agonists?
A1: The primary challenges stem from the natural ligand, apelin, being a peptide. Peptides generally exhibit poor oral bioavailability due to rapid degradation by proteases in the gastrointestinal tract and low permeability across the intestinal epithelium.[1][2] Consequently, the focus has shifted towards developing non-peptide small molecules or modified peptides with improved pharmacokinetic properties.[2][3][4] Another significant challenge is achieving biased agonism, where an agonist selectively activates the desired G-protein signaling pathway over the β-arrestin pathway to maximize therapeutic effects and minimize adverse events like receptor desensitization.[5][6][7]
Q2: What is biased agonism at the apelin receptor and why is it important?
A2: Biased agonism refers to the ability of a ligand to preferentially activate one of the apelin receptor's signaling pathways over another. The apelin receptor (APJ), a G-protein coupled receptor (GPCR), primarily signals through two pathways:
-
Gαi/o pathway: This pathway is generally associated with the therapeutic cardiovascular effects of apelin, such as increased cardiac contractility and vasodilation.[8][9]
-
β-arrestin pathway: This pathway is involved in receptor desensitization, internalization, and can mediate distinct cellular responses.[3][6][10] Chronic activation of the β-arrestin pathway may lead to detrimental effects, such as cardiac hypertrophy.[3][6]
Therefore, developing Gαi-biased agonists is a key strategy to elicit the desired therapeutic responses while avoiding the potential adverse effects associated with β-arrestin recruitment.[6][9]
Q3: What are the key in vitro assays for characterizing a novel oral apelin receptor agonist?
A3: A comprehensive in vitro characterization of a novel oral apelin receptor agonist should include a battery of assays to determine its potency, selectivity, and signaling profile. Key assays include:
-
Receptor Binding Assays: To determine the affinity of the compound for the apelin receptor (e.g., using radioligand binding assays).[11]
-
G-protein Activation Assays: To measure the compound's ability to activate the Gαi/o pathway (e.g., cAMP inhibition assays or GTPγS binding assays).[11][12]
-
β-arrestin Recruitment Assays: To assess the compound's potential to recruit β-arrestin, which is crucial for determining signaling bias (e.g., using enzyme fragment complementation assays like PathHunter).[13][14]
-
Downstream Signaling Assays: To measure the activation of downstream effectors like ERK phosphorylation.[11][15]
-
Selectivity Assays: To ensure the compound does not interact with other related receptors, such as the angiotensin II receptor.[11][16]
-
Permeability and Metabolic Stability Assays: To predict oral bioavailability (e.g., PAMPA, Caco-2 assays, and microsomal stability assays).[17]
Troubleshooting Guides
Problem 1: Low Oral Bioavailability of our Lead Compound
-
Possible Cause 1: Poor Membrane Permeability.
-
Troubleshooting:
-
Assess permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell permeability assay for both passive and active transport.[17]
-
If permeability is low, consider structural modifications to the compound to increase its lipophilicity, but be mindful of the "Rule of Five" to avoid excessively lipophilic compounds that may have poor solubility.[18]
-
Investigate if the compound is a substrate for efflux transporters like P-glycoprotein using Caco-2 assays with specific inhibitors.
-
-
-
Possible Cause 2: High First-Pass Metabolism.
-
Troubleshooting:
-
Evaluate the metabolic stability of the compound using liver microsomes or hepatocytes from different species (e.g., human, rat).
-
Identify the major metabolic hotspots on the molecule using techniques like mass spectrometry.
-
Synthesize analogs with modifications at the metabolically labile positions to block or slow down metabolism.
-
-
-
Possible Cause 3: Poor Aqueous Solubility.
-
Troubleshooting:
-
Measure the kinetic and thermodynamic solubility of the compound at different pH values.
-
If solubility is low, consider formulation strategies such as creating amorphous solid dispersions, using lipid-based formulations, or developing nanocrystals.[19]
-
For ionizable compounds, salt formation can be an effective way to improve solubility and dissolution rate.[20]
-
-
Problem 2: Our Agonist Shows Rapid Desensitization in Functional Assays
-
Possible Cause: Strong β-arrestin Recruitment.
-
Troubleshooting:
-
Quantify the compound's ability to recruit β-arrestin using a dedicated assay (e.g., PathHunter β-arrestin assay).[13][14] Compare the potency and efficacy for β-arrestin recruitment to its potency and efficacy for G-protein activation (e.g., cAMP inhibition).
-
Calculate the "bias factor" to quantitatively determine if the compound is biased towards G-protein signaling or β-arrestin recruitment compared to a reference agonist like [Pyr1]apelin-13.
-
If the compound is not G-protein biased, consider structure-activity relationship (SAR) studies to identify chemical modifications that reduce β-arrestin recruitment while maintaining G-protein activation. For example, modifications to the C-terminal phenylalanine of apelin peptides have been shown to reduce β-arrestin recruitment.[15][21]
-
-
Problem 3: Inconsistent Results Between In Vitro Potency and In Vivo Efficacy
-
Possible Cause 1: Poor Pharmacokinetics.
-
Troubleshooting:
-
Conduct a full pharmacokinetic study in the relevant animal model to determine parameters like half-life, clearance, volume of distribution, and oral bioavailability.
-
If the compound has a short half-life or high clearance, this may explain the lack of in vivo efficacy despite high in vitro potency.
-
Correlate the pharmacokinetic profile with the pharmacodynamic effects to establish a clear relationship between drug exposure and target engagement.
-
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting:
-
Perform a broad panel of off-target screening assays against other GPCRs, ion channels, and enzymes to identify any unintended interactions.[11][16]
-
Pay particular attention to receptors with structural homology to the apelin receptor, such as the angiotensin II receptor.[16]
-
If off-target activities are identified, medicinal chemistry efforts should be directed at improving the selectivity of the compound.
-
-
Data Presentation
Table 1: In Vitro Potency and Signaling Bias of Selected Apelin Receptor Agonists
| Compound | Binding Affinity (K_d, nM) | Gαi Activation (EC₅₀, nM) (cAMP Inhibition) | β-arrestin Recruitment (EC₅₀, nM) | Bias Profile | Reference |
| [Pyr¹]apelin-13 | ~0.3 | 0.02 - 0.05 | ~11 | Balanced | [11],[22] |
| BMS-986224 | 0.3 | 0.02 | ~0.1 | Balanced | [11] |
| MM07 | - | - | - | Gαi-biased | [23],[3] |
| K16P (Apelin-17 fragment) | - | Maintained | Reduced | Gαi-biased | [15],[21] |
| AM-8123 | Low nM | - | ~0.35 | - | [22] |
| AMG 986 | - | - | ~0.25 | - | [22] |
Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.
Experimental Protocols
1. β-Arrestin Recruitment Assay (PathHunter® Principle)
This protocol is based on the DiscoverX PathHunter® Enzyme Fragment Complementation (EFC) technology.[13][14]
-
Objective: To quantify the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.
-
Principle: The apelin receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist binding to the receptor induces β-arrestin recruitment, forcing the complementation of the two enzyme fragments. This forms a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13]
-
Methodology:
-
Cell Culture: Use a stable cell line co-expressing the ProLink-tagged apelin receptor and the Enzyme Acceptor-tagged β-arrestin. Culture the cells in the recommended medium until they reach the desired confluence.
-
Cell Plating: Harvest the cells and plate them into a 96-well or 384-well white, clear-bottom assay plate at the optimized density. Incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist ([Pyr1]apelin-13) in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the plated cells and incubate for the optimized time (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagent containing the chemiluminescent substrate to all wells. Incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
-
2. In Vitro Intestinal Permeability Assay (Caco-2)
-
Objective: To predict the intestinal permeability of a compound.
-
Principle: Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing transporter proteins. This model mimics the intestinal barrier.
-
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add HBSS containing the test compound and control compounds to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both compartments.[17]
-
Quantification: Analyze the concentration of the test compound in the samples using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
-
Visualizations
Caption: Apelin Receptor (APJ) Signaling Pathways.
Caption: Workflow for Oral Apelin Receptor Agonist Development.
Caption: Troubleshooting Low In Vivo Efficacy.
References
- 1. jicrcr.com [jicrcr.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor | RTI [rti.org]
- 5. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Design of Biased Agonists Targeting the Apelin Receptor [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The apelinergic system: a perspective on challenges and opportunities in cardiovascular and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Biased signaling favoring gi over β-arrestin promoted by an apelin fragment lacking the C-terminal phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 23. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating the In Vivo Effects of BMS-986224 and Enalapril: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of BMS-986224, a selective small-molecule agonist for the apelin receptor (APJ), and enalapril, a widely-used angiotensin-converting enzyme (ACE) inhibitor. By examining their distinct mechanisms of action and differential effects on cardiovascular and renal systems, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for cardiovascular diseases.
Executive Summary
This compound and enalapril represent two distinct approaches to cardiovascular therapy. Enalapril, a cornerstone of hypertension and heart failure treatment, functions by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and reduced cardiac remodeling. In contrast, this compound activates the APJ receptor, a pathway known for its positive inotropic and vasodilatory effects, independent of the RAAS. Preclinical data, primarily from the renal hypertensive rat (RHR) model, demonstrates that while both agents can improve cardiovascular function, they do so through different and sometimes opposing mechanisms. This compound directly enhances cardiac contractility, increasing stroke volume and cardiac output, without mitigating cardiac hypertrophy or fibrosis.[1][2] Enalapril, conversely, effectively reduces blood pressure, cardiac hypertrophy, and fibrosis but has a less direct impact on improving cardiac output in certain disease models.[3][4] This guide will delve into the experimental data that substantiates these differences, providing detailed protocols and visual aids to clarify their distinct in vivo profiles.
Mechanism of Action and Signaling Pathways
The divergent in vivo effects of this compound and enalapril stem from their unique molecular targets and the signaling cascades they modulate.
This compound: APJ Receptor Agonism
This compound is a potent and selective agonist of the APJ receptor.[5] Activation of the APJ receptor by its endogenous ligand, apelin, or an agonist like this compound, triggers a cascade of intracellular events. The APJ receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gαi and Gαq.[6][7] This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the extracellular signal-regulated kinase (ERK) pathway, and can also lead to the production of nitric oxide (NO).[7][8] These pathways are involved in promoting cell survival, vasodilation, and positive inotropy.[8][9]
Enalapril: ACE Inhibition
Enalapril is a prodrug that is converted in the body to its active form, enalaprilat.[10] Enalaprilat is a competitive inhibitor of angiotensin-converting enzyme (ACE).[10] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[11][12][13] By inhibiting ACE, enalaprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure and cardiac workload.[10][11][12] The inhibition of angiotensin II also attenuates its pathological effects on cardiac and vascular remodeling, such as hypertrophy and fibrosis.[3][4]
Signaling Pathway Diagrams
Caption: this compound activates the APJ receptor, initiating downstream signaling.
Caption: Enalapril inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.
In Vivo Data Comparison
The following tables summarize the key differential effects of this compound and enalapril observed in preclinical in vivo models, primarily the renal hypertensive rat (RHR) model.
Table 1: Cardiovascular Effects
| Parameter | This compound | Enalapril | Key Differentiator |
| Blood Pressure | Minimal change in mean arterial pressure.[2] | Significant reduction in systolic and diastolic blood pressure.[14][15] | Enalapril is a potent antihypertensive, while this compound's primary effect is not blood pressure reduction. |
| Cardiac Output | Increased by 10-15% in anesthetized rats; increased to levels of healthy animals in the RHR model.[1][16] | Can increase in heart failure patients due to reduced afterload, but not a primary direct effect in hypertensive models.[17] | This compound directly enhances cardiac output. |
| Stroke Volume | Significantly increased in the RHR model.[1][5] | May increase as a consequence of reduced afterload.[17] | This compound has a direct positive effect on stroke volume. |
| Heart Rate | No significant effect.[1][16] | Generally no significant change or a slight decrease.[10][17] | Both drugs have minimal impact on heart rate. |
| Cardiac Hypertrophy | Did not prevent or reverse cardiac hypertrophy in the RHR model.[1][5] | Prevents and can induce regression of left ventricular hypertrophy.[3][18][19] | Enalapril has potent anti-hypertrophic effects, which are absent with this compound. |
| Cardiac Fibrosis | Did not prevent cardiac fibrosis in the RHR model.[1][5] | Prevents and can reverse myocardial fibrosis.[3][4] | Enalapril demonstrates significant anti-fibrotic properties, unlike this compound. |
Table 2: Renal Effects
| Parameter | This compound | Enalapril | Key Differentiator |
| Renal Blood Flow | Apelin (the endogenous ligand for the APJ receptor) increases renal blood flow.[9] | Increases renal blood flow.[17][20] | Both pathways can lead to increased renal perfusion. |
| Glomerular Filtration Rate (GFR) | The effects of APJ agonism on GFR in disease models are still being fully elucidated. | Can cause an initial, clinically acceptable decrease in GFR in patients with chronic nephropathy.[21] | The long-term effects on GFR may differ, with enalapril showing renoprotective benefits. |
| Proteinuria | The direct effects of this compound on proteinuria are not yet well-documented. | Reduces urinary protein excretion in patients with chronic renal insufficiency.[22] | Enalapril has established anti-proteinuric effects. |
| Renoprotection | The apelinergic system is implicated in renal protection, but the specific effects of this compound require further study.[23][24] | Well-established renoprotective effects, slowing the progression of chronic kidney disease.[22] | Enalapril has a proven track record of renoprotection. |
Experimental Protocols
The following provides a generalized protocol for the induction of the two-kidney, one-clip (2K1C) Goldblatt model of renovascular hypertension in rats, a commonly used model to evaluate the in vivo effects of cardiovascular drugs. This model is a variation of the renal hypertensive rat (RHR) model.
Objective: To induce a state of hypertension and subsequent cardiac and renal dysfunction in rats to test the efficacy of therapeutic agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, retractors, sutures)
-
Silver clips with a defined internal diameter (e.g., 0.2 mm)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Echocardiography system with a high-frequency transducer
-
Analytical equipment for serum and urine analysis (e.g., creatinine, BUN, protein assays)
-
Histology equipment (formalin, paraffin, microtome, stains like H&E, Masson's trichrome)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before surgery.
-
Baseline Measurements: Measure and record baseline systolic blood pressure, heart rate, and body weight. Collect baseline blood and urine samples.
-
Anesthesia and Surgery:
-
Anesthetize the rat using an appropriate method.
-
Make a flank or midline abdominal incision to expose the left kidney.
-
Carefully dissect the left renal artery from the surrounding tissue.
-
Place a silver clip of a specific internal diameter around the renal artery to partially constrict it.[25]
-
Close the incision in layers.
-
Administer post-operative analgesics as required.
-
-
Sham Control Group: A separate group of rats should undergo the same surgical procedure without the placement of the renal artery clip to serve as a sham-operated control.
-
Post-Operative Monitoring and Hypertension Development:
-
Monitor the animals daily for signs of distress.
-
Measure systolic blood pressure weekly. Hypertension typically develops over 4-6 weeks.[25]
-
-
Drug Administration:
-
Once hypertension and signs of cardiac or renal dysfunction are established, randomize the hypertensive animals into treatment groups (e.g., vehicle control, this compound, enalapril).
-
Administer the compounds daily for a predetermined duration (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
-
In-Life Assessments:
-
Continue to monitor blood pressure and heart rate regularly.
-
Perform serial echocardiography to assess cardiac function and structure (e.g., ejection fraction, left ventricular mass, wall thickness).
-
-
Terminal Procedures:
-
At the end of the treatment period, perform a final echocardiogram and collect terminal blood and urine samples.
-
Euthanize the animals and harvest the heart and kidneys.
-
Weigh the heart and ventricles to assess hypertrophy.
-
Fix the tissues in formalin for histological analysis of fibrosis and other structural changes.
-
Data Analysis:
-
Compare the changes in blood pressure, cardiac parameters, and renal function markers between the treatment groups and the vehicle control group.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed effects.
-
Correlate functional data with histological findings.
Experimental Workflow Diagram
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Dose Enalapril Treatment Reverses Myocardial Fibrosis in Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. cusabio.com [cusabio.com]
- 9. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of enalapril maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemodynamic and antihypertensive effects of the new oral angiotensin-converting-enzyme inhibitor MK-421 (enalapril). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. ahajournals.org [ahajournals.org]
- 17. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of enalapril on established pressure-overload cardiac hypertrophy in low and normal renin states in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of enalapril and verapamil on the left ventricular hypertrophy and the left ventricular cardiomyocyte numerical density in rats submitted to nitric oxide inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enalapril: a review of human pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Initial effect of enalapril on kidney function in patients with moderate to severe chronic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and renal effects of enalapril therapy for hypertensive patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo effect of enalapril on lysosomal compartment isolated from kidney and liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BMS-986224 and CMF-019 in Apelin Receptor Agonism
A detailed analysis of two distinct small-molecule agonists targeting the apelin receptor (APJ), a key regulator in cardiovascular health. This guide provides a comprehensive comparison of their mechanisms of action, signaling profiles, and supporting experimental data for researchers and drug development professionals.
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure. Its activation by the endogenous peptide apelin elicits beneficial effects such as increased cardiac contractility and vasodilation.[1] In the pursuit of developing orally bioavailable and stable APJ agonists, two small molecules, BMS-986224 and CMF-019, have been extensively studied. While both compounds target the same receptor, they exhibit distinct signaling properties, offering a valuable opportunity to dissect the downstream consequences of biased versus unbiased agonism.
Mechanism of Action: A Tale of Two Agonists
This compound is a potent, selective, and orally active APJ receptor agonist.[2] Preclinical studies have demonstrated that it exhibits a receptor binding and signaling profile that is remarkably similar to the endogenous ligand, (Pyr1)apelin-13.[2] This suggests that this compound acts as an unbiased agonist, activating both G-protein dependent and β-arrestin mediated signaling pathways.[3]
In contrast, CMF-019 is an orally active and potent small-molecule agonist of the apelin receptor with a strong G-protein bias.[4] Specifically, CMF-019 shows a significant preference for activating the Gαi signaling pathway over the recruitment of β-arrestin.[1] This biased agonism is a key differentiator from this compound and holds potential therapeutic implications, as the separation of G-protein and β-arrestin signaling may allow for the selective engagement of beneficial downstream effects while avoiding potential adverse events associated with β-arrestin recruitment.
Apelin Receptor Signaling Pathways
The apelin receptor can initiate signaling through two main pathways: the G-protein dependent pathway and the β-arrestin pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and CMF-019.
Table 1: In Vitro Pharmacology
| Parameter | This compound | CMF-019 | Reference Compound ((Pyr1)apelin-13) |
| Binding Affinity | |||
| Kd (human APJ) | 0.3 nM[5] | - | - |
| pKi (human APJ) | - | 8.58[4] | - |
| Functional Potency | |||
| cAMP Inhibition (EC50, human) | 0.02 nM[2] | - | 0.05 nM[3] |
| Gαi Pathway (pD2) | - | 10.00[1] | 9.34[1] |
| β-arrestin Recruitment (pD2) | - | 6.65[1] | 8.65[1] |
| Signaling Bias | |||
| Gαi vs. β-arrestin | No meaningful bias[3] | ~400-fold[1] | Unbiased |
Table 2: In Vivo Pharmacology (Rat Models)
| Parameter | This compound | CMF-019 |
| Cardiovascular Effects | ||
| Cardiac Output | Increased by 10-15%[5] | Increased |
| Stroke Volume | Increased | - |
| Cardiac Contractility | - | Increased (606 ± 112 mmHg/s at 500 nmol)[1] |
| Vasodilation / Blood Pressure | Minimal change in mean arterial pressure[3] | Dose-dependent reduction in femoral artery pressure[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
cAMP Inhibition Assay (for this compound)
This assay is designed to measure the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of a Gαi-coupled receptor like APJ.
-
Cell Line: HEK293 cells stably expressing the human apelin receptor.[3]
-
Protocol:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is replaced with an assay buffer.
-
Cells are pre-incubated with various concentrations of this compound.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
The reaction is incubated for a specified time at room temperature.
-
Cell lysis buffer is added, and the intracellular cAMP levels are measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or equivalent cAMP detection kit, following the manufacturer's instructions.
-
Data are analyzed to determine the EC50 value for cAMP inhibition.[3]
-
β-Arrestin Recruitment Assay (for CMF-019)
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
-
Cell Line: CHO-K1 cells engineered to co-express the human apelin receptor and a β-arrestin fusion protein (e.g., using the PathHunter® β-Arrestin assay system).
-
Protocol:
-
Cells are plated in 384-well microplates.
-
Cells are incubated with varying concentrations of CMF-019.
-
Following incubation, a detection reagent containing a chemiluminescent substrate is added.
-
The luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
-
Dose-response curves are generated to calculate the pD2 value.[1]
-
In Vivo Assays
Hemodynamic Assessment in Anesthetized Rats (for this compound)
This procedure is used to evaluate the acute effects of a compound on cardiovascular parameters.
-
Animal Model: Anesthetized, instrumented male Sprague-Dawley rats.[7]
-
Protocol:
-
Rats are anesthetized, and catheters are placed in a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
A pressure-volume catheter is inserted into the left ventricle to measure cardiac parameters.
-
After a stabilization period, a baseline recording of hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output, stroke volume) is obtained.
-
This compound is administered via intravenous infusion at various doses.
-
Hemodynamic parameters are continuously recorded during and after the infusion.
-
Data are analyzed to determine the percentage change from baseline for each parameter.[7]
-
Clinical Development Status
This compound entered Phase I clinical trials (NCT03281122) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart failure with reduced ejection fraction.[8][9] However, the trial was terminated due to a change in business objectives.[10] There is no publicly available information on the clinical development of CMF-019.[11][12]
Conclusion
This compound and CMF-019 represent two distinct approaches to activating the apelin receptor. This compound acts as an unbiased agonist, mimicking the signaling profile of the endogenous ligand apelin-13. In contrast, CMF-019 is a G-protein biased agonist, preferentially activating the Gαi pathway. This fundamental difference in their mechanism of action provides a valuable tool for researchers to investigate the specific roles of G-protein versus β-arrestin signaling in cardiovascular physiology and disease. The preclinical data for both compounds demonstrate their potential to modulate cardiac function. Further investigation into the therapeutic implications of biased versus unbiased APJ agonism is warranted to guide the development of next-generation cardiovascular drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS 986224 - AdisInsight [adisinsight.springer.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. | BioWorld [bioworld.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of BMS-986224: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of BMS-986224, a potent and selective agonist of the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR). Understanding and confirming the interaction of a compound with its intended cellular target is a critical step in drug discovery, providing crucial evidence for its mechanism of action and potential therapeutic efficacy. This document outlines key experimental approaches, presents comparative data for this compound and its endogenous counterpart, and offers detailed protocols for reproducing these validation studies.
Introduction to this compound and its Target
This compound is an orally active, small-molecule agonist of the APJ receptor.[1][2][3] The APJ receptor, a class A GPCR, and its endogenous peptide ligand, apelin, form a signaling system implicated in various physiological processes, including cardiovascular function.[1][4] this compound was developed as a potential therapeutic for heart failure by mimicking the beneficial effects of apelin, which include enhancing cardiac contractility and output.[2][4][5] Validating that this compound effectively engages the APJ receptor in a cellular context is paramount to substantiating its therapeutic hypothesis.
Comparative Analysis of Target Engagement Assays
The interaction of this compound with the APJ receptor can be validated and quantified using a variety of in vitro cellular assays. These assays measure different aspects of receptor engagement, from direct binding to downstream signaling events. The primary comparator for these studies is the endogenous ligand, (Pyr1) apelin-13, to which the signaling profile of this compound has been shown to be similar.[2][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key cellular target engagement assays, comparing the activity of this compound with (Pyr1) apelin-13.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | Human APJ | Radioligand Binding | HEK293 | Kd | 0.3 |
| (Pyr1) apelin-13 | Human APJ | Radioligand Binding | HEK293 | Ki | ~1.0 (literature) |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate stronger binding.
Table 2: Functional Cellular Assays - Potency
| Compound | Assay | Cell Line | Parameter | Value (nM) |
| This compound | cAMP Inhibition | HEK293 expressing human APJ | EC50 | 0.02 |
| (Pyr1) apelin-13 | cAMP Inhibition | HEK293 expressing human APJ | EC50 | 0.05 |
| This compound | β-arrestin Recruitment | CHO-K1 or HEK293 ZF | EC50 | Not explicitly quantified in provided text |
| (Pyr1) apelin-13 | β-arrestin Recruitment | CHO-K1 or HEK293 ZF | EC50 | Not explicitly quantified in provided text |
| This compound | ERK Phosphorylation | CHO-K1 or HEK293 ZF | EC50 | Not explicitly quantified in provided text |
| (Pyr1) apelin-13 | ERK Phosphorylation | CHO-K1 or HEK293 ZF | EC50 | Not explicitly quantified in provided text |
| This compound | G-protein Activation (BRET) | HEK293 | EC50 | Generally more potent than (Pyr1) apelin-13 |
| (Pyr1) apelin-13 | G-protein Activation (BRET) | HEK293 | EC50 | - |
Note: EC50 (half maximal effective concentration) is a measure of compound potency in functional assays. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of results. Below are protocols for some of the primary assays used to validate this compound target engagement.
Radioligand Binding Assay
This assay directly measures the binding of a compound to its receptor by competing with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human APJ receptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Radioligand (e.g., [3H]Apelin-13)
-
This compound and (Pyr1) apelin-13
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293-APJ cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (crude membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of the competitor compound (this compound or unlabeled apelin-13).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 from the resulting dose-response curve and calculate the Ki value.
-
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gi-coupled GPCRs like the APJ receptor.[4]
Materials:
-
HEK293 cells stably expressing the human APJ receptor
-
Cell culture reagents
-
Forskolin (an adenylyl cyclase activator)
-
This compound and (Pyr1) apelin-13
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Protocol:
-
Cell Seeding:
-
Seed HEK293-APJ cells into a 96- or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with assay buffer.
-
Add serial dilutions of this compound or (Pyr1) apelin-13 to the wells.
-
Incubate for a defined period.
-
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for baseline controls) to stimulate cAMP production.
-
Incubate for a further defined period.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the detection assay to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% cAMP production) and the baseline control (0% cAMP production).
-
Plot the percentage of inhibition of cAMP production against the log concentration of the agonist.
-
Determine the EC50 value from the resulting dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Materials:
-
Cells engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ GPCR Assays) expressing the APJ receptor.
-
Cell culture reagents.
-
This compound and (Pyr1) apelin-13.
-
Detection reagents specific to the assay platform.
Protocol:
-
Cell Plating:
-
Plate the engineered cells in the appropriate assay plate format.
-
-
Compound Addition:
-
Add varying concentrations of this compound or (Pyr1) apelin-13 to the cells.
-
-
Incubation:
-
Incubate the plate for the time specified by the assay manufacturer to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents and incubate as required.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of the agonist.
-
Calculate the EC50 from the dose-response curve.
-
Alternative and Complementary Methods
While the assays detailed above are central to validating the target engagement of a GPCR agonist like this compound, other methods can provide complementary information.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[6] It can be performed in intact cells without the need for compound or protein labeling.[7]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can be used to monitor protein-protein interactions in real-time in living cells.[6] This is particularly useful for studying G-protein activation and β-arrestin recruitment with high temporal resolution.[4]
-
Mass Spectrometry (MS)-based Proteomics: This approach can identify and quantify protein targets that are stabilized by a compound, offering an unbiased, proteome-wide view of target engagement.[6][8]
The selection of an appropriate assay depends on the specific research question, the available resources, and the desired throughput. For a comprehensive validation of a compound like this compound, a combination of direct binding and functional cellular assays is recommended.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apelin receptor | TargetMol [targetmol.com]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
BMS-986224: A Comparative Analysis of a Novel Apelin Receptor Agonist in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of BMS-986224, a novel, orally bioavailable small-molecule apelin receptor (APJ) agonist, with other therapeutic agents in preclinical models of heart failure. The information is intended to offer an objective overview supported by experimental data to inform research and development in cardiovascular therapeutics.
Executive Summary
This compound acts as a potent and selective agonist of the apelin receptor, a G protein-coupled receptor involved in cardiovascular regulation.[1][2] Preclinical studies have demonstrated its ability to improve cardiac function in animal models of heart failure. Specifically, in the renal hypertensive rat (RHR) model, this compound has been shown to increase cardiac output and stroke volume.[1][3] Its mechanism of action, which mimics the endogenous ligand apelin, offers a potentially new therapeutic avenue for heart failure. This guide will delve into the quantitative efficacy data, experimental methodologies, and the underlying signaling pathways, alongside a comparison with standard-of-care agents like enalapril and dobutamine. A Phase 1 clinical trial (NCT03281122) for this compound was initiated but later terminated due to a change in business objectives, and no results have been publicly posted.[4][5]
Efficacy of this compound in Preclinical Heart Failure Models
The primary preclinical model used to evaluate the chronic effects of this compound is the renal hypertensive rat (RHR) model, which recapitulates key features of hypertension-induced heart failure, including cardiac hypertrophy and diastolic dysfunction.
Hemodynamic Effects in the Renal Hypertensive Rat (RHR) Model
Oral administration of this compound in the RHR model led to significant improvements in key hemodynamic parameters. The following table summarizes the effects of twice-daily (BID) oral dosing of this compound for 7 days.
| Parameter | Vehicle (RHR) | This compound (0.1 mg/kg BID) | This compound (1 mg/kg BID) | Enalapril (dose not specified) |
| Stroke Volume (SV) | Decreased vs. Sham | Increased vs. Vehicle | Increased vs. Vehicle | No significant effect |
| Cardiac Output (CO) | Decreased vs. Sham | Increased vs. Vehicle | Increased vs. Vehicle | No significant effect |
| Heart Rate (HR) | No significant change | No significant change | No significant change | No significant change |
| Left Ventricular Mass (LV Mass) | Increased vs. Sham | No significant effect vs. Vehicle | No significant effect vs. Vehicle | Reduced vs. Vehicle |
| Cardiac Fibrosis | Increased vs. Sham | No significant effect vs. Vehicle | No significant effect vs. Vehicle | Reduced vs. Vehicle |
Table 1: Summary of cardiovascular actions of orally administered this compound in the RHR model.[1][6]
Acute Hemodynamic Effects in Anesthetized Rats
In anesthetized, instrumented rats, short-term intravenous infusion of this compound demonstrated a distinct hemodynamic profile compared to the sympathomimetic agent dobutamine.
| Parameter | This compound (infusion) | Dobutamine (infusion) |
| Cardiac Output (CO) | ↑ (10-15% increase) | ↑ (similar to this compound) |
| Heart Rate (HR) | No significant change | ↑ (substantial increase) |
| Mean Arterial Pressure (MAP) | Minimal change | Variable |
Table 2: Acute hemodynamic effects of this compound infusion in anesthetized rats.[3][6]
Mechanism of Action: The Apelin Receptor Signaling Pathway
This compound exerts its effects by activating the apelin receptor (APJ), a G protein-coupled receptor. The binding of an agonist like this compound to APJ in cardiomyocytes is thought to initiate a signaling cascade that leads to increased cardiac contractility (inotropy) without inducing hypertrophy. This is a key differentiator from other inotropic agents that can have detrimental long-term effects. The pathway is believed to involve Gαi and β-arrestin signaling, ultimately leading to beneficial effects on cardiac function.
Experimental Protocols
Renal Hypertensive Rat (RHR) Model of Heart Failure
A detailed methodology for the RHR model is crucial for interpreting the efficacy data of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Stretch-Induced Biased Signaling in Angiotensin II Type 1 and Apelin Receptors for the Mediation of Cardiac Contractility and Hypertrophy [frontiersin.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound / BMS [delta.larvol.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Oral Apelin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ) has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. The development of orally bioavailable small-molecule agonists of this receptor represents a significant advancement, offering the potential for chronic management of these conditions. This guide provides an objective comparison of the pharmacokinetic profiles of several oral apelin receptor agonists currently in development, supported by available preclinical experimental data.
Preclinical Pharmacokinetic Profiles of Oral Apelin Receptor Agonists
The following table summarizes the key pharmacokinetic parameters of selected oral apelin receptor agonists from preclinical studies in rats and dogs. These non-human species are commonly used in early-stage drug development to predict human pharmacokinetics.[1][2]
| Compound Name/Identifier | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Oral Bioavailability (F%) | Reference |
| Azelaprag (AMG 986) | Rat | 2 (p.o.) | - | - | - | 2.4 | 73% | |
| Dog | 2 (p.o.) | - | - | - | 4.2 | 97% | ||
| BMS-986224 | Rat | 1 (p.o., BID) | 2095 ± 161 (nmol/L)* | - | - | - | - | [3] |
| Pyrazole Agonist (Compound 47) | Rat | - | - | - | - | - | - | [4] |
| Clearance | ~20 mL/min/kg | |||||||
| PSTC1201 | Mouse | 1.1 g/L in drinking water | - | - | - | - | - | [5][6] |
Note: Cmax for this compound is reported in nmol/L. Conversion to ng/mL requires the molecular weight of the compound. Data for a direct comparison of all parameters across all compounds in the same species is limited in the public domain.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of standardized preclinical studies. While specific details may vary between studies, the general methodologies are outlined below.
In Vivo Pharmacokinetic Study in Rodents (Rat Model)
A common experimental design to assess the oral pharmacokinetics of a novel compound involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used for these studies.[2]
-
Housing and Acclimation: Animals are housed in controlled environments with standard chow and water available ad libitum. They are acclimated to the laboratory conditions before the experiment.
-
Drug Formulation and Administration: The test compound is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension. The formulation is administered to the animals via oral gavage, a technique that involves delivering a precise dose directly into the stomach using a feeding needle.[2]
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common sampling sites include the tail vein or jugular vein. Serial sampling from the same animal is often performed to obtain a complete pharmacokinetic profile.[7]
-
Plasma Preparation and Bioanalysis: Blood samples are processed to separate the plasma, which is then analyzed using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the drug concentration.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental or compartmental analysis software. Oral bioavailability (F%) is determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to studying these compounds, the following diagrams illustrate the apelin receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study.
Caption: Apelin receptor signaling cascade.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Apelin Receptor Signaling Pathway
The apelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, can initiate signaling through two main pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[8][9][10][11][12]
-
G Protein-Dependent Signaling: The apelin receptor primarily couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq).[9] Activation of the Gαi subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Both Gαi and Gαq can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[9] A key downstream effector of the PI3K/Akt pathway is endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator.
-
β-Arrestin-Dependent Signaling: Following agonist binding and G protein activation, the apelin receptor is phosphorylated, leading to the recruitment of β-arrestins.[10][12] β-arrestins can act as scaffold proteins, facilitating the activation of signaling molecules such as ERK1/2, independent of G protein activation.[10][12] This pathway is also involved in receptor desensitization and internalization.[12] The balance between G protein and β-arrestin signaling can influence the overall physiological response to an apelin receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, this compound, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apelin dependent activation of APJ receptor and the consequent signal transduction pathways | Indian Institute of Technology Madras [iitm.ac.in]
- 12. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling BMS-986224
For researchers, scientists, and drug development professionals, this document provides immediate, essential information for the safe handling and disposal of BMS-986224. As a potent, selective, and orally active APJ receptor agonist, proper safety protocols are critical to ensure a safe laboratory environment and prevent accidental exposure.[1][2] This guidance is intended to supplement, not replace, institutional safety protocols and a thorough review of any available safety data sheets (SDS).
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound from the manufacturer was not publicly available at the time of this writing, the following personal protective equipment (PPE) and handling procedures are recommended based on general best practices for handling potent, small-molecule research compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures. However, as a baseline, the following should be utilized:
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect from splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A standard laboratory coat is required to protect skin and clothing. For procedures with a higher risk of aerosol generation or spillage, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the solid compound where dust may be generated, or if creating solutions outside of a certified chemical fume hood, a respirator may be required. The appropriate type of respirator should be determined by a qualified safety professional based on the potential for airborne exposure.
Operational and Disposal Plans
Storage and Handling
-
Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Solutions: Stock solutions are typically stored at -80°C and are stable for over a year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the product into single-use volumes.[1] For short-term storage, solutions can be kept at 4°C for more than one week.[1]
-
General Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Response
In the event of a spill, the following steps should be taken:
-
Immediate Action: Alert others in the vicinity and evacuate the immediate area if necessary.[3]
-
Assess the Spill: Determine the nature and extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.[4]
-
Containment and Cleanup:
-
Decontamination: Once the spilled material is collected, decontaminate the area with an appropriate solvent or cleaning solution.
-
Waste Disposal: All contaminated materials, including absorbent materials and disposable PPE, must be collected in a sealed, properly labeled container for hazardous waste disposal.
Disposal Plan
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste stream management.
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C24H23ClN4O6 | [6] |
| Molecular Weight | 498.92 g/mol | [1] |
| CAS Number | 2055200-88-7 | [1] |
| Appearance | Solid | [1] |
| Color | Yellow | [1] |
| Solubility in DMSO | 10 mg/mL (20.04 mM) | [1] |
This compound Signaling Pathway
This compound is a potent and selective agonist for the apelin receptor (APJ).[2] Upon binding to the APJ receptor, it triggers a cascade of downstream signaling events. The diagram below illustrates the key signaling pathways activated by this compound.
Caption: Signaling pathway of this compound upon binding to the APJ receptor.
References
- 1. This compound | Apelin receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 4. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
